DS-7423
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27F3N10O2 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
1-[(2R)-4-[2-(2-aminopyrimidin-5-yl)-6-morpholin-4-yl-9-(2,2,2-trifluoroethyl)purin-8-yl]-2-methylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H27F3N10O2/c1-13-11-33(3-4-34(13)14(2)36)21-29-16-18(32-5-7-37-8-6-32)30-17(15-9-27-20(26)28-10-15)31-19(16)35(21)12-22(23,24)25/h9-10,13H,3-8,11-12H2,1-2H3,(H2,26,27,28)/t13-/m1/s1 |
InChI Key |
SOJJMSYMCLIQCZ-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N |
Canonical SMILES |
CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual PI3K/mTOR Inhibitor DS-7423: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of DS-7423, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This compound has demonstrated significant anti-tumor activity in a range of preclinical models, targeting a critical signaling pathway frequently dysregulated in cancer. This document summarizes key quantitative data, details experimental protocols used in its evaluation, and provides visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects by concurrently inhibiting two key nodes in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5] this compound is a small molecule inhibitor that targets the kinase domains of both PI3K and mTOR, thereby blocking the downstream signaling that promotes tumor progression.[6][7]
Quantitative Data Summary
The following tables summarize the in vitro potency and anti-proliferative activity of this compound across various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 15.6[7][8][9] |
| PI3Kβ | 1,143[7][8][9] |
| PI3Kγ | 249[7][8][9] |
| PI3Kδ | 262[7][8][9] |
| mTOR | 34.9[7][8][9] |
Table 2: Anti-proliferative Activity of this compound in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines
| Cell Line | PIK3CA Mutation Status | IC50 (nM) |
| RMG-I | H1047R | < 75[6] |
| OVISE | - | < 75[6] |
| OVMANA | - | < 75[6] |
| TOV-21G | E545K | < 75[6] |
| ES-2 | - | < 75[6] |
| JHOC-5 | - | < 75[6] |
| JHOC-7 | - | < 75[6] |
| JHOC-9 | - | < 75[6] |
| KOC-7c | E545K | < 75[6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and evaluation of this compound, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
DS-7423: A Comprehensive Technical Guide on the Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-7423 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two key nodes in the PI3K/Akt/mTOR signaling pathway, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and preclinical tumor models. This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound, supported by experimental data and protocols.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name (R)-1-(4-(2-(2-aminopyrimidin-5-yl)-6-morpholino-9-(2,2,2-trifluoroethyl)-9H-purin-8-yl)-2-methylpiperazin-1-yl)ethan-1-one, is a complex heterocyclic molecule. Its structure is characterized by a purine core substituted with a morpholine ring, an aminopyrimidine moiety, and a trifluoroethyl group, linked to an acetylated methylpiperazine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (R)-1-(4-(2-(2-aminopyrimidin-5-yl)-6-morpholino-9-(2,2,2-trifluoroethyl)-9H-purin-8-yl)-2-methylpiperazin-1-yl)ethan-1-one | [1] |
| CAS Number | 1222104-37-1 | [1] |
| Chemical Formula | C22H27F3N10O2 | [1] |
| Molecular Weight | 520.52 g/mol | [1] |
| Appearance | Not explicitly stated in provided results. | |
| Melting Point | Not explicitly stated in provided results. | |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL). A preparation in a vehicle of DMSO, PEG300, Tween-80, and saline yields a clear solution of ≥ 2.5 mg/mL. | [2][3] |
Mechanism of Action: Dual Inhibition of PI3K and mTOR
This compound exerts its anti-tumor effects by simultaneously inhibiting the catalytic activity of both PI3K and mTOR, two critical kinases in a signaling pathway that is frequently dysregulated in cancer.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt (also known as protein kinase B).
Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:
-
Cell Survival: Inhibition of pro-apoptotic proteins like Bad and caspase-9.
-
Cell Cycle Progression: Phosphorylation and inhibition of cell cycle inhibitors like p21 and p27.
-
Protein Synthesis and Growth: Activation of the mTOR complex 1 (mTORC1).
mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.
-
mTORC1 is a key regulator of protein synthesis through the phosphorylation of its downstream effectors, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in the full activation of Akt by phosphorylating it at serine 473.
Dysregulation of this pathway, often through mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a common event in many cancers, leading to uncontrolled cell growth and survival.
Inhibition by this compound
This compound is a potent inhibitor of the p110α isoform of PI3K and also demonstrates strong inhibitory activity against mTOR. By targeting both PI3K and mTOR, this compound provides a more comprehensive blockade of the pathway compared to agents that target only one of these kinases. This dual inhibition can prevent the feedback activation of Akt that is sometimes observed with mTORC1-specific inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Preclinical Pharmacology
In Vitro Inhibitory Activity
This compound has been shown to be a potent inhibitor of PI3Kα and mTOR. Its inhibitory activity against other Class I PI3K isoforms has also been characterized.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PI3Kα | 15.6 | [3][4][5] |
| PI3Kβ | 1,143 | [3][4][5] |
| PI3Kγ | 249 | [3][4][5] |
| PI3Kδ | 262 | [3][4][5] |
| mTOR | 34.9 | [3][4][5] |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. In a study on ovarian clear cell adenocarcinoma (OCCA) cell lines, this compound demonstrated potent growth inhibition with IC50 values less than 75 nM in all tested cell lines, irrespective of their PIK3CA mutation status.[4]
Table 3: Anti-proliferative Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (nM) | PIK3CA Mutation | Reference |
| ES-2 | 20.9 ± 1.5 | Wild-type | [4] |
| TOV-21G | 33.3 ± 3.4 | Wild-type | [4] |
| OVISE | 21.0 ± 1.2 | H1047R | [4] |
| OVMANA | 30.6 ± 2.6 | E545K | [4] |
| JHOC-5 | 29.5 ± 2.4 | Wild-type | [4] |
| JHOC-7 | 41.3 ± 4.4 | Wild-type | [4] |
| JHOC-9 | 63.8 ± 6.0 | Wild-type | [4] |
| KK | 38.2 ± 3.8 | H1047R | [4] |
| RMG-1 | 22.1 ± 1.8 | E545K | [4] |
In Vivo Anti-tumor Activity
In mouse xenograft models of OCCA, orally administered this compound suppressed tumor growth in a dose-dependent manner.[4] These studies highlight the potential of this compound as a therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway.
Experimental Protocols
PI3K and mTOR Kinase Assays
A common method for determining the in vitro inhibitory activity of compounds like this compound is a kinase assay that measures the phosphorylation of a substrate.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol for a Representative PI3Kα Kinase Assay (Competitive ELISA): [6]
-
Plate Preparation: A glutathione-coated 96-well plate is used.
-
Reagent Preparation:
-
Recombinant PI3Kα enzyme.
-
PIP2 substrate.
-
ATP.
-
This compound at various concentrations.
-
A GST-tagged GRP1-PH domain protein (binds to PIP3).
-
Biotinylated-PIP3 tracer.
-
Streptavidin-HRP conjugate.
-
TMB substrate and stop solution.
-
-
Kinase Reaction:
-
The PI3Kα enzyme is pre-incubated with this compound or vehicle control in the wells for a defined period.
-
The kinase reaction is initiated by adding a mixture of PIP2 and ATP.
-
The reaction is allowed to proceed for a specific time at room temperature.
-
-
Detection:
-
The reaction is stopped, and the mixture is transferred to the glutathione-coated plate. The GST-GRP1-PH domain protein binds to the plate.
-
The plate is incubated to allow the GRP1-PH domain to capture the PIP3 produced in the kinase reaction.
-
Biotinylated-PIP3 tracer is added to compete with the enzymatically generated PIP3 for binding to the GRP1-PH domain.
-
After washing, streptavidin-HRP is added, which binds to the captured biotinylated-PIP3.
-
A TMB substrate is added, and the color development is stopped with an acid solution.
-
-
Data Analysis:
-
The absorbance is read at 450 nm. The signal is inversely proportional to the PI3Kα activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
-
A similar principle is applied for the mTOR kinase assay, typically using a recombinant mTOR kinase and a specific protein substrate.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined from the dose-response curves.
Western Blotting for Pathway Modulation
Western blotting is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Caption: A typical workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a method such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K). This is typically done overnight at 4°C.
-
Washing: The membrane is washed several times to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate for HRP is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.
Conclusion
This compound is a promising dual PI3K/mTOR inhibitor with potent anti-tumor activity demonstrated in preclinical models. Its ability to comprehensively block the PI3K/Akt/mTOR signaling pathway provides a strong rationale for its continued investigation as a potential cancer therapeutic. This technical guide summarizes the key molecular and pharmacological characteristics of this compound, offering a valuable resource for researchers in the field of oncology and drug development. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | PI3K/mTOR双抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Preclinical Profile of DS-7423: A Dual PI3K/mTOR Inhibitor
A Technical Overview for Drug Development Professionals
DS-7423 is a potent, orally bioavailable small-molecule inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] This dual inhibitory action allows for a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical mediator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.[2][3] Preclinical investigations have demonstrated the anti-tumor efficacy of this compound in a variety of cancer models, suggesting its potential as a promising therapeutic agent. This document provides a detailed summary of the key preclinical findings for this compound.
Quantitative Efficacy Data
The anti-tumor activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| PI3Kα | 15.6 | Biochemical Assay | [4][5][6] |
| PI3Kβ | 1,143 | Biochemical Assay | [4][5][6] |
| PI3Kγ | 249 | Biochemical Assay | [4][5][6] |
| PI3Kδ | 262 | Biochemical Assay | [4][5][6] |
| mTOR | 34.9 | Biochemical Assay | [4][5][6] |
| Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines | < 75 | Cell Proliferation (MTT Assay) | [1][6] |
Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |
| Ovarian Clear Cell Adenocarcinoma | TOV-21G and RMG-I cells | Oral daily administration | Dose-dependent suppression of tumor growth | [1] |
| Prostate Cancer (PTEN-wild type) | CWR22 cells | 3 mg/kg, oral, 1 dose/day | Enhanced anti-tumor effect when combined with lapatinib or riluzole | [7] |
Key Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the PI3K/mTOR signaling cascade. This pathway, when activated by growth factors, promotes cell survival and proliferation. This compound's dual inhibition of PI3K and mTOR leads to the downstream suppression of key signaling molecules such as AKT and S6 kinase, ultimately resulting in decreased cell proliferation and the induction of apoptosis.
In ovarian clear cell adenocarcinoma models with wild-type TP53, this compound has been shown to induce apoptosis through a TP53-dependent mechanism.[1][5] The inhibition of the PI3K/AKT pathway leads to decreased phosphorylation of MDM2, a negative regulator of TP53. This results in the stabilization and activation of TP53, leading to the expression of pro-apoptotic genes like p53AIP1 and PUMA.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well was measured using a microplate reader at a specific wavelength.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Immunoblotting
Immunoblotting was employed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.
-
Cell Lysis: Cells treated with this compound were lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane was blocked with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., phospho-AKT, phospho-S6).
-
Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Mouse xenograft models were used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Human cancer cells were subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Drug Administration: Mice were treated with this compound or a vehicle control, typically via oral gavage, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Body Weight Monitoring: The body weight of the mice was monitored as an indicator of toxicity.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and the tumors were excised for further analysis.
Conclusion
The preclinical data for this compound strongly support its development as a targeted anti-cancer agent. Its dual inhibition of PI3K and mTOR provides a robust mechanism for suppressing tumor growth, and its efficacy has been demonstrated in both in vitro and in vivo models of various cancers. The induction of TP53-dependent apoptosis in susceptible tumors further highlights its therapeutic potential. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in cancer patients.
References
- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
DS-7423: An In-Depth Technical Overview of its Safety and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
DS-7423 is an orally bioavailable, dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key protein kinases in a signaling pathway crucial for cell growth, proliferation, and survival.[1][2] Developed with the potential for antineoplastic activity, this compound has been investigated in clinical trials for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the available safety and toxicological data on this compound, including its mechanism of action, and details of its clinical evaluation.
Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway
This compound exerts its therapeutic effect by simultaneously targeting PI3K and mTOR, which are often dysregulated in cancer. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that, when activated, promotes cell growth and survival.[3] By inhibiting both PI3K and mTOR, this compound can lead to the apoptosis (programmed cell death) of tumor cells and the inhibition of tumor growth.[2]
The signaling cascade begins with the activation of PI3K, which then phosphorylates and activates AKT. AKT, in turn, can activate mTOR. This compound's dual-inhibitory action provides a more comprehensive blockade of this pathway than agents that target either PI3K or mTOR alone.[2] Preclinical studies have shown that this compound suppresses the phosphorylation of key downstream effectors of this pathway, including AKT at the Thr308 and Ser473 phosphorylation sites, and the ribosomal protein S6 at the Ser235/236 and Ser240/244 sites.[1]
Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by this compound.
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Clinical Safety and Tolerability
The primary source of clinical safety data for this compound comes from a Phase 1, open-label, dose-escalation study (NCT01364844) conducted in subjects with advanced solid malignant tumors.[4] The main objectives of this study were to assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD).[4]
While a comprehensive, publicly available table of all adverse events with their frequencies and grades is not available, the study hypothesis was that this compound would be safe and tolerable.[4]
Key aspects of the clinical trial design:
-
Study Design: The trial consisted of two parts: a dose-escalation phase to determine the MTD, followed by a dose-expansion phase to further evaluate safety and efficacy in patients with advanced colorectal or endometrial cancer.[4]
-
Inclusion/Exclusion Criteria: The study enrolled patients with advanced solid tumors for whom standard therapy had failed. Key exclusion criteria included unresolved toxicities from prior therapies and certain pre-existing medical conditions.[4]
Below is a workflow diagram outlining the design of the Phase 1 clinical trial.
Caption: Workflow of the this compound Phase 1 clinical trial (NCT01364844).
Preclinical Toxicology
Detailed preclinical toxicology data from studies in animals, such as single-dose (LD50) and repeat-dose toxicity assessments, are not extensively available in the public domain. This type of information is typically generated during the early stages of drug development to support the initiation of clinical trials and is often proprietary.
General principles of preclinical toxicology studies for investigational new drugs include:
-
Repeat-Dose Toxicity Studies: These studies are conducted in at least two animal species (one rodent and one non-rodent) to characterize the toxicological profile of the drug after repeated administration. The duration of these studies is guided by the intended duration of the clinical trials.
-
Safety Pharmacology Studies: These studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.
The following diagram illustrates a general workflow for preclinical toxicology assessment.
Caption: General workflow for preclinical toxicology assessment of a new drug candidate.
Experimental Protocols
Detailed experimental protocols for the clinical and preclinical studies of this compound are not publicly available. However, based on standard practices in drug development, the methodologies would likely adhere to international guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
General Methodology for Western Blot Analysis of PI3K/mTOR Pathway Inhibition (as described in a related study):
-
Cell Culture and Treatment: Cancer cell lines are cultured and then treated with varying concentrations of this compound for a specified period.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total AKT, phosphorylated AKT, total S6, phosphorylated S6) and a loading control (e.g., GAPDH or beta-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for visualization of the protein bands.
-
Analysis: The intensity of the protein bands is quantified to determine the effect of this compound on the phosphorylation status of the target proteins.[3][5]
Conclusion
This compound is a promising dual PI3K/mTOR inhibitor with a clear mechanism of action. The available clinical data from the Phase 1 trial suggests a manageable safety profile in patients with advanced solid tumors. However, a comprehensive assessment of its toxicological profile is limited by the lack of publicly available detailed preclinical data and a complete breakdown of adverse events from the clinical trial. Further publication of these data would be invaluable to the scientific community for a more complete understanding of the safety and toxicology of this compound.
References
The Dual PI3K/mTOR Pathway in Oncology: A Technical Overview of its Role and Therapeutic Targeting by DS-7423
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a spectrum of cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in a vast array of human cancers has positioned it as a key target for the development of novel anticancer therapeutics. This technical guide provides an in-depth exploration of the PI3K/mTOR pathway's role in tumorigenesis and presents a comprehensive analysis of DS-7423, a dual inhibitor of PI3K and mTOR.
The PI3K/mTOR Signaling Network: A Central Regulator of Cell Fate
The PI3K/mTOR pathway is a complex and tightly regulated network that integrates extracellular and intracellular signals to control cellular homeostasis. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K.
Key Components and Signaling Cascade:
-
PI3K (Phosphatidylinositol 3-kinase): A family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. Class I PI3Ks are the most implicated in cancer and are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Activation of PI3K leads to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.
-
PIP3: This second messenger recruits proteins containing a pleckstrin homology (PH) domain to the plasma membrane, most notably the serine/threonine kinase AKT.
-
AKT (Protein Kinase B): A central node in the pathway, AKT is activated through phosphorylation by PDK1 and mTORC2. Once activated, AKT phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.
-
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct multiprotein complexes, mTORC1 and mTORC2.
-
mTORC1: Activated downstream of AKT, mTORC1 is a master regulator of protein synthesis, cell growth, and metabolism. It phosphorylates key effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
-
mTORC2: This complex is involved in the full activation of AKT by phosphorylating it at a key serine residue (Ser473). It also plays a role in regulating the actin cytoskeleton.
-
-
PTEN (Phosphatase and Tensin Homolog): A critical tumor suppressor that negatively regulates the pathway by dephosphorylating PIP3 back to PIP2, thereby terminating PI3K signaling.
Dysregulation of this pathway, through mechanisms such as activating mutations in PIK3CA (encoding the p110α catalytic subunit), loss or inactivation of the PTEN tumor suppressor gene, or activating mutations in AKT, leads to constitutive signaling that drives cancer cell proliferation, survival, and resistance to therapy.[1][2][3][4][5]
This compound: A Dual Inhibitor of PI3K and mTOR
This compound is an orally bioavailable small molecule that potently and selectively inhibits both PI3K and mTOR kinases.[6][7][8][9] This dual-targeting mechanism is designed to provide a more comprehensive blockade of the pathway, potentially overcoming feedback loops and resistance mechanisms that can arise with single-target inhibitors.
Mechanism of Action
This compound competitively inhibits the ATP-binding sites of both PI3K and mTOR, thereby preventing the phosphorylation of their respective substrates. By inhibiting PI3K, this compound blocks the production of PIP3, leading to reduced activation of AKT. Concurrently, its inhibition of mTORC1 and mTORC2 directly suppresses downstream signaling, including protein synthesis and the full activation of AKT. This dual action results in the induction of apoptosis and inhibition of tumor cell growth.[6][7][8][9]
Preclinical Efficacy of this compound
The preclinical activity of this compound has been evaluated in a range of in vitro and in vivo cancer models, demonstrating potent anti-tumor effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PI3Kα | 15.6 | [7] |
| PI3Kβ | 1,143 | [7] |
| PI3Kγ | 249 | [7] |
| PI3Kδ | 262 | [7] |
| mTOR | 34.9 | [7] |
Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Ovarian Clear Cell Adenocarcinoma | ES-2 | 25 mg/kg, p.o., daily | 78 | [10] |
| Ovarian Clear Cell Adenocarcinoma | RMG-I | 25 mg/kg, p.o., daily | 85 | [10] |
| Glioblastoma | U87 (orthotopic) | 12.5 mg/kg, p.o., daily | Significant survival benefit | [3] |
| Glioblastoma | GSC11 (orthotopic) | 25 mg/kg, p.o., 5 days/week | Significant survival benefit | [3] |
Clinical Development of this compound
A Phase 1 clinical trial (NCT01364844) was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound in patients with advanced solid malignant tumors.[1][2] The study consisted of a dose-escalation phase followed by a dose-expansion phase in patients with advanced colorectal or endometrial cancer.
Table 3: Summary of Phase 1 Clinical Trial Results for this compound (NCT01364844)
| Parameter | Result | Reference |
| Maximum Tolerated Dose (MTD) | 40 mg once daily | [1] |
| Dose-Limiting Toxicities (DLTs) | Stomatitis, rash, diarrhea, hyperglycemia | [1] |
| Objective Response Rate (ORR) | Not explicitly reported in a tabular format in the available public data. One patient with endometrial cancer had a confirmed partial response. | [1] |
| Disease Control Rate (DCR) | 52% (22 of 42 patients) | [1] |
Experimental Protocols
Immunoblotting for PI3K/mTOR Pathway Analysis
This protocol details the detection of key phosphorylated and total proteins within the PI3K/mTOR pathway to assess pathway activation and inhibition by compounds like this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the PI3K/mTOR Pathway and Therapeutic Intervention
References
- 1. Safety and Tolerability of this compound in Subjects With Advanced Solid Malignant Tumors [clin.larvol.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of DS-7423: A Dual PI3K/mTOR Inhibitor from Discovery to Clinical Investigation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DS-7423 is a potent and orally bioavailable small molecule that dually inhibits phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a critical signaling pathway frequently dysregulated in cancer. Developed by Daiichi Sankyo, this compound has progressed from discovery through preclinical evaluation and into early-stage clinical trials for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and available clinical data. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the evolution of targeted cancer therapies.
Introduction: Targeting the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is a compelling strategy hypothesized to provide a more comprehensive and durable blockade of this pathway compared to targeting either kinase individually, potentially overcoming feedback loops and resistance mechanisms. This compound emerged from this rationale as a promising clinical candidate.
Discovery and Lead Optimization
While a detailed public timeline of the initial discovery program for this compound is not extensively documented, the development of potent and selective dual PI3K/mTOR inhibitors typically involves extensive medicinal chemistry efforts. The IUPAC name for this compound is (R)-1-(4-(2-(2-aminopyrimidin-5-yl)-6-morpholino-9-(2,2,2-trifluoroethyl)-9H-purin-8-yl)-2-methylpiperazin-1-yl)ethan-1-one. This complex chemical structure is the result of a likely iterative process of designing, synthesizing, and testing numerous analogs to optimize potency, selectivity, and pharmacokinetic properties.
The core structure suggests a purine scaffold, a common motif in kinase inhibitors, designed to fit into the ATP-binding pocket of PI3K and mTOR. The various substitutions on this scaffold would have been systematically modified to enhance interactions with the target enzymes and to fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Mechanism of Action and In Vitro Potency
This compound functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases. Its inhibitory activity has been characterized against various isoforms of PI3K, demonstrating a preference for the alpha isoform.
| Target | IC50 (nM) |
| PI3Kα | 15.6 |
| PI3Kβ | 1,143 |
| PI3Kγ | 249 |
| PI3Kδ | 262 |
| mTOR | 34.9 |
| Table 1: In vitro inhibitory activity of this compound against PI3K isoforms and mTOR.[1][2] |
This potent inhibition of PI3Kα and mTOR disrupts the downstream signaling cascade, leading to the dephosphorylation of key effector proteins such as AKT and S6 ribosomal protein. This ultimately results in the inhibition of cell cycle progression, induction of apoptosis, and suppression of tumor growth.
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Preclinical Development
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with activating mutations in the PI3K pathway. For instance, in a panel of ovarian clear cell adenocarcinoma (OCCA) cell lines, this compound showed significant activity.
In Vivo Efficacy
Preclinical studies in animal models have further substantiated the anti-tumor potential of this compound. In xenograft models of various cancers, oral administration of this compound has been shown to inhibit tumor growth in a dose-dependent manner. For example, in prostate cancer models, this compound treatment resulted in decreased tumor growth.[3] Furthermore, studies in OCCA xenografts demonstrated significant tumor growth suppression.
Experimental Protocol: In Vivo Tumor Xenograft Study (General Overview)
A representative in vivo efficacy study would typically involve the following steps:
-
Cell Culture: Human cancer cells (e.g., prostate or ovarian cancer cell lines) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is administered orally at various dose levels, typically once daily. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement.
Preclinical Safety and Toxicology
While specific preclinical toxicology data for this compound is not publicly available in detail, the development of PI3K/mTOR inhibitors as a class has been associated with a range of on-target toxicities. These can include hyperglycemia, rash, stomatitis, and fatigue. Comprehensive toxicology studies in at least two animal species (one rodent and one non-rodent) would have been conducted to establish a safe starting dose for human clinical trials.
Clinical Development
This compound entered clinical development for the treatment of advanced solid malignant tumors.
Phase I Clinical Trial (NCT01364844)
A Phase I, open-label, dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose.
While the full results of this study have not been published in a peer-reviewed journal, a poster presentation at the 2017 ASCO Annual Meeting provided an overview of the findings. The study established a safety profile for this compound and identified a recommended dose for further investigation.
Experimental Workflow: From Preclinical to Phase I
Caption: A simplified workflow of the discovery and early development of this compound.
Conclusion and Future Directions
This compound represents a rationally designed dual inhibitor of the PI3K/mTOR pathway that has demonstrated promising preclinical activity and has been evaluated in early clinical trials. The journey of this compound from a chemical concept to a clinical candidate underscores the complex and multi-faceted nature of modern drug discovery and development. Further clinical investigation will be necessary to fully elucidate its therapeutic potential in various cancer types, potentially in combination with other targeted agents or immunotherapies. The data gathered from the development of this compound will continue to inform the broader field of PI3K/mTOR pathway inhibition and the ongoing quest for more effective and personalized cancer treatments.
References
The Therapeutic Potential of DS-7423 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-7423 is a potent, orally bioavailable small-molecule inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in human cancers.[1][2] This dual inhibitory action offers a potentially more comprehensive blockade of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism. Preclinical and early clinical data suggest that this compound holds significant therapeutic promise across a range of solid tumors, particularly those with activating mutations in the PI3K pathway. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.
Introduction
The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancer, making it a prime target for therapeutic intervention. Activation of this pathway, often through mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and resistance to apoptosis.[3] this compound was developed to simultaneously inhibit PI3K and mTOR, thereby blocking the pathway at two critical nodes and potentially overcoming resistance mechanisms associated with single-agent inhibitors.[1][2]
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of PI3K and mTOR kinases. This dual inhibition leads to a downstream cascade of events, including the suppression of AKT phosphorylation and the dephosphorylation of mTOR substrates like S6 ribosomal protein and 4E-BP1. The ultimate outcome is the induction of tumor cell apoptosis and the inhibition of cell proliferation.[1]
Signaling Pathway
The following diagram illustrates the central role of this compound in inhibiting the PI3K/AKT/mTOR signaling pathway.
References
- 1. Safety and Tolerability of this compound in Subjects With Advanced Solid Malignant Tumors [clin.larvol.com]
- 2. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Dual PI3K/mTOR Inhibitor DS-7423: A Technical Overview of Kinase Isoform Selectivity and Cellular Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, DS-7423. The document focuses on its inhibitory potency against various PI3K isoforms and mTOR, presenting key quantitative data, detailed experimental methodologies for assessing its activity, and a visual representation of its place within the PI3K/mTOR signaling cascade.
Core Data: In Vitro Inhibitory Activity of this compound
The half-maximal inhibitory concentration (IC50) values of this compound against the catalytic subunits of Class I PI3K isoforms and the mTOR kinase have been determined through rigorous biochemical assays. This compound demonstrates potent inhibition of PI3Kα and mTOR.[1][2] The compound also shows activity against other Class I PI3K isoforms, albeit at higher concentrations.[1][2]
A summary of the IC50 values is presented in the table below for clear comparison.
| Target Kinase | IC50 (nM) |
| PI3Kα (p110α) | 15.6 |
| PI3Kβ (p110β) | 1,143 |
| PI3Kγ (p110γ) | 249 |
| PI3Kδ (p110δ) | 262 |
| mTOR | 34.9 |
Table 1: IC50 values of this compound for PI3K isoforms and mTOR.[1][2]
The PI3K/AKT/mTOR Signaling Pathway
This compound targets two critical nodes, PI3K and mTOR, in a central signaling pathway that governs cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common event in various cancers, making it a key target for therapeutic intervention. The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by this compound.
Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.
Experimental Protocols
The determination of the inhibitory activity of this compound involves a series of biochemical and cell-based assays. The following are detailed methodologies representative of the key experiments cited for the characterization of this inhibitor.
Biochemical Kinase Inhibition Assay (for IC50 Determination)
This protocol outlines a method for determining the IC50 values of this compound against purified PI3K isoforms and mTOR in a cell-free system.
-
Reagents and Materials:
-
Purified, recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase.
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4).
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3K assays; inactive p70S6K protein for mTOR assays.
-
[γ-³²P]ATP (for radiometric detection) or cold ATP and a suitable detection system (e.g., ADP-Glo™ Kinase Assay).
-
This compound stock solution (in DMSO).
-
96-well or 384-well assay plates.
-
Scintillation counter or luminescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add the purified kinase enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with [γ-³²P]ATP for radiometric assays).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Terminate the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Quantify the kinase activity:
-
Radiometric Assay: Separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP and measure the radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence plate reader.
-
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (WST-8 or MTT Assay)
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., ovarian clear cell adenocarcinoma cell lines).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
WST-8 or MTT reagent.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the WST-8 or MTT reagent to each well and incubate for 1-4 hours. The viable cells will convert the reagent into a colored formazan product.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for cell proliferation.
-
Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on the PI3K/mTOR signaling pathway within cells by examining the phosphorylation status of key downstream proteins.
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phosphorylated and total forms of AKT, S6K, and 4E-BP1.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Culture the cells and treat them with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like this compound, from initial biochemical screening to cellular validation.
Caption: Workflow for kinase inhibitor IC50 determination and validation.
References
- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
The Dual PI3K/mTOR Inhibitor DS-7423 in Prostate Cancer Models: A Technical Overview of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-7423 (also known as Ipatasertib) is an orally bioavailable small molecule that dually inhibits phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinase, key components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in prostate cancer, contributing to tumor growth, proliferation, and survival.[2] Preclinical research in various prostate cancer models has been crucial in elucidating the mechanism of action of this compound and identifying potential resistance mechanisms, which is vital for its clinical development. This technical guide provides an in-depth overview of the core preclinical research on this compound in prostate cancer models, focusing on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways and workflows.
Core Mechanism of Action and Resistance
This compound effectively inhibits both PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis in susceptible cancer cells.[1] However, resistance to this compound has been observed, particularly in prostate cancer models with wild-type PTEN (Phosphatase and Tensin homolog), a tumor suppressor that negatively regulates the PI3K/AKT pathway.
In PTEN wild-type prostate cancer cells, such as CWR22 and 22RV1, treatment with this compound induces a feedback mechanism characterized by the upregulation of Prostate-Specific Membrane Antigen (PSMA), metabotropic glutamate receptor 1 (mGluR1), and the tyrosine kinase receptor HER2 (Human Epidermal Growth Factor Receptor 2).[2][3][4] These three proteins engage in a positive feedback loop, allowing the cancer cells to overcome the inhibitory effects of this compound.[2][3][5] In contrast, in PTEN-mutant prostate cancer cells like LNCaP, this compound treatment leads to the upregulation of the androgen receptor (AR) and HER3.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in various prostate cancer cell lines.
Table 1: Effect of this compound on Protein Expression in Prostate Cancer Cell Lines
| Cell Line | PTEN Status | Treatment | Protein | Fold Change in Expression | Reference |
| CWR22 | Wild-type | This compound | HER2 | 4.5-fold increase | [5] |
| This compound | PSMA | 3.4-fold increase | [5] | ||
| 22RV1 | Wild-type | This compound | HER2 | 7.3-fold increase | [5] |
| This compound | PSMA | 5.6-fold increase | [5] | ||
| LNCaP | Mutant | This compound | HER3 | 5-fold increase | [5] |
| This compound | AR | 6.1-fold increase | [5] | ||
| PC3 | Mutant | This compound | HER2 | 1.8-fold increase | [5] |
| This compound | HER3 | 18-fold increase | [5] | ||
| Shmac5 | Unknown | This compound | HER2 | 1.2-fold increase | [5] |
| This compound | HER3 | 4.5-fold increase | [5] |
Table 2: Effect of this compound on mRNA Expression in PTEN Wild-Type Prostate Cancer Cell Lines
| Cell Line | Treatment | Gene | Result | Reference |
| CWR22 | This compound | PSMA (FOLH1) | Increased mRNA levels | [4] |
| 22RV1 | This compound | PSMA (FOLH1) | Increased mRNA levels | [4] |
| CWR22 | This compound | mGluR1 (GRM1) | Increased mRNA levels | [4] |
| 22RV1 | This compound | mGluR1 (GRM1) | Increased mRNA levels | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound in prostate cancer models.
Cell Culture
-
Cell Lines:
-
PTEN Wild-type: CWR22, 22RV1
-
PTEN Mutant: LNCaP, PC3
-
Other: Shmac5
-
-
Culture Media:
Western Blotting
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., HER2, PSMA, mGluR1, p-AKT, total AKT, etc.) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction:
-
Extract total RNA from cultured cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform real-time PCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., PSMA/FOLH1, mGluR1/GRM1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Run the PCR reaction in a real-time PCR detection system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound, other inhibitors (e.g., HER2 or mGluR1 inhibitors), or vehicle control for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Xenograft Mouse Models
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
-
Cell Implantation:
-
Subcutaneously inject a suspension of prostate cancer cells (e.g., CWR22) mixed with Matrigel into the flanks of the mice.[4]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly by measuring tumor volume.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound, other inhibitors, or vehicle control to the mice according to a predetermined dosing schedule (e.g., oral gavage).
-
-
Outcome Assessment:
-
Measure tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Visualizations
Signaling Pathway Diagram
References
- 1. Facebook [cancer.gov]
- 2. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. accegen.com [accegen.com]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for DS-7423 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations and cellular effects of DS-7423, a dual inhibitor of PI3K and mTOR, in various cancer cell lines. Detailed protocols for key experimental assays are included to facilitate research and development of this potent anti-tumor agent.
Introduction
This compound is an orally bioavailable small molecule that potently and selectively inhibits both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently hyperactivated in cancer.[1][2] This dual inhibition allows this compound to block tumor cell growth, proliferation, and survival.[1][2] Preclinical studies have demonstrated its efficacy in a variety of cancer models, including ovarian, prostate, and glioma cell lines.[3][4][5]
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.
| Cancer Type | Cell Line | IC50 (nM) | Notes |
| Ovarian Clear Cell Adenocarcinoma | OVISE | 20-75 | PIK3CA mutant |
| OVMANA | 20-75 | PIK3CA mutant | |
| OVSAY | 20-75 | PIK3CA wild-type | |
| SKOV3 | 20-75 | PIK3CA wild-type | |
| ES-2 | 20-75 | PIK3CA wild-type | |
| TOV-21G | 20-75 | PIK3CA wild-type | |
| JHOC-5 | 20-75 | PIK3CA mutant | |
| JHOC-7 | 20-75 | PIK3CA wild-type | |
| RMG-I | 20-75 | PIK3CA mutant | |
| Prostate Cancer | CWR22 | Not specified | PTEN wild-type |
| 22RV1 | Not specified | PTEN wild-type | |
| LNCaP | Not specified | PTEN mutant | |
| Glioma | U87MG | Not specified | PTEN mutant |
| U373MG | Not specified | PTEN wild-type |
Note: The IC50 values for Ovarian Clear Cell Adenocarcinoma cell lines were consistently below 75 nM.[1][3][6] Specific IC50 values for prostate and glioma cell lines were not detailed in the reviewed literature but the compound was shown to be effective.[4][5][7]
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the PI3K/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT has numerous downstream targets, including mTOR. mTOR itself is a central regulator of protein synthesis and cell growth. By inhibiting both PI3K and mTOR, this compound effectively shuts down this pro-survival signaling cascade.
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: General workflow for Western blot analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48-72 hours).
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
This compound is a promising dual PI3K/mTOR inhibitor with potent anti-tumor activity against a variety of cancer cell lines. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in a broader range of cancer types and to elucidate the precise mechanisms of action and potential resistance pathways.
References
- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DS-7423 Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DS-7423, a dual PI3K/mTOR inhibitor, in preclinical xenograft mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action
This compound is an orally bioavailable small-molecule inhibitor that targets both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinase.[1] The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a common feature in many human cancers. This compound inhibits all class I PI3K isoforms, with a higher potency against PI3Kα, and also inhibits mTORC1 and mTORC2.[3][4] This dual inhibition can lead to the suppression of tumor cell growth and the induction of apoptosis.[1][3] In some cancer cell lines, treatment with this compound has been shown to decrease the phosphorylation of key downstream effectors such as AKT and S6 ribosomal protein.[3]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the PI3K/mTOR signaling pathway.
Caption: this compound inhibits PI3K and mTOR, blocking downstream signaling and promoting apoptosis.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various xenograft models as reported in published studies.
Table 1: this compound Monotherapy in Ovarian Clear Cell Adenocarcinoma (OCCA) Xenograft Models
| Cell Line | Mouse Strain | Treatment Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| TOV-21G | Athymic BALB/c | 1.5 | Daily, oral | Significant | [1] |
| TOV-21G | Athymic BALB/c | 3 | Daily, oral | Significant | [1] |
| TOV-21G | Athymic BALB/c | 6 | Daily, oral | Significant | [1] |
| RMG-I | Athymic BALB/c | 1.5 | Daily, oral | Significant | [1] |
| RMG-I | Athymic BALB/c | 3 | Daily, oral | Significant | [1] |
| RMG-I | Athymic BALB/c | 6 | Daily, oral | Significant | [1] |
Table 2: this compound in Other Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Treatment Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Glioblastoma | U87 | Nude Mice | Not Specified | Not Specified | Suppressed tumor growth | [5] |
| Glioblastoma | GSC11 | Nude Mice | 6 | Oral | Prolonged survival | [5] |
| Prostate Cancer | CWR22 | BALB/c nu/nu | Not Specified | Not Specified | Decreased tumor growth in combination | [6][7] |
Table 3: this compound Combination Therapy in Ovarian Clear Cell Adenocarcinoma (OCCA) Xenograft Models
| Combination Agent | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| RG7112 (MDM2 inhibitor) | OVISE | Not Specified | 3 | Daily, oral for 3 weeks | Significantly reduced tumor volume | [2] |
| RG7112 (MDM2 inhibitor) | RMG-I | Not Specified | 3 | Daily, oral for 3 weeks | Significantly reduced tumor volume | [2] |
Experimental Protocols
This section provides a detailed methodology for a typical xenograft study evaluating this compound.
Experimental Workflow
The following diagram outlines the general workflow for a xenograft study with this compound.
Caption: General workflow for a this compound xenograft study.
Cell Lines and Culture
-
Cell Lines: Ovarian clear cell adenocarcinoma (e.g., TOV-21G, RMG-I), glioblastoma (e.g., U87, GSC11), or prostate cancer (e.g., CWR22) cell lines can be used.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
-
Mouse Strains: Athymic BALB/c nude mice or other immunocompromised strains (e.g., NOD/SCID) are suitable hosts for xenografts.[1]
-
Acclimatization: House the mice in a pathogen-free environment for at least one week before the experiment to allow for acclimatization.
Tumor Implantation
-
Subcutaneous Injection:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
This compound Formulation and Administration
-
Formulation: The specific vehicle for this compound for oral administration should be determined based on the manufacturer's recommendations or relevant literature.
-
Administration: Administer this compound orally via gavage. Doses typically range from 1.5 to 6 mg/kg.[1] The dosing schedule can be daily for a period of 8 to 21 days.[1][2]
Monitoring and Endpoints
-
Tumor Measurement:
-
Begin monitoring tumor growth once the tumors become palpable.
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Treatment Initiation: Initiate treatment when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point. At the endpoint, tumors can be excised, weighed, and processed for further analysis such as immunohistochemistry (IHC) to assess pharmacodynamic markers (e.g., p-AKT, p-S6).[1]
Statistical Analysis
-
Tumor growth data can be analyzed using appropriate statistical methods, such as a two-way ANOVA, to compare the treatment groups. A p-value of <0.05 is typically considered statistically significant.
These protocols and application notes are intended to serve as a guide. Researchers should optimize the experimental conditions based on their specific cell lines, animal models, and research objectives.
References
- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DS-7423 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration, dosage, and experimental protocols for the dual PI3K/mTOR inhibitor, DS-7423, in preclinical mouse models. The information is compiled from various studies to assist in the design and execution of in vivo experiments.
Introduction
This compound is an orally bioavailable small molecule that potently inhibits both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] By targeting both PI3K and mTOR, this compound can lead to the inhibition of tumor cell growth and the induction of apoptosis.[1][3] Preclinical studies in mouse xenograft models have demonstrated its dose-dependent anti-tumor activity.[2][3]
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy Studies in Mice
| Mouse Model | Cell Line | Administration Route | Dosage | Dosing Schedule | Key Outcomes | Reference |
| Athymic BALB/c | TOV-21G (Ovarian Cancer) | Oral | 1.5, 3, 6 mg/kg | Daily for 8-10 days | Dose-dependent suppression of tumor growth. | [1] |
| Athymic BALB/c | RMG-I (Ovarian Cancer) | Oral | 1.5, 3, 6 mg/kg | Daily for 8-10 days | Significant dose-dependent inhibition of tumor growth. | [1] |
| BALB/c nu/nu | CWR22 (Prostate Cancer) | Oral | 3 mg/kg | 1 dose/day, 10 doses with a 2-day break after dose 5 | Combination with HER2 or mGluR1 inhibitors decreased tumor growth. | [4] |
| Orthotopic Xenograft | U87 (Glioblastoma) | Oral | Not specified | Not specified | Suppressed tumor growth and prolonged survival. | [5] |
| Orthotopic Xenograft | GSC11 (Glioblastoma Stem Cell) | Oral | 6 mg/kg | Not specified | Median survival of 61 days compared to 47 days for control. | [5] |
Table 2: Pharmacodynamic Effects of this compound in Mouse Xenograft Tumors
| Mouse Model | Cell Line | Dosage | Time Point | Biomarker | Result | Reference |
| Athymic BALB/c | TOV-21G | Not specified | 2 and 6 hours post-final dose | p-AKT (Thr308) | Suppressed | [1] |
| Athymic BALB/c | TOV-21G | Not specified | 2 and 6 hours post-final dose | p-S6 (Ser240/244) | Suppressed | [1] |
| Athymic BALB/c | RMG-I | Not specified | 2 and 6 hours post-final dose | p-AKT (Thr308) | Suppressed | [1] |
| Athymic BALB/c | RMG-I | Not specified | 2 and 6 hours post-final dose | p-S6 (Ser240/244) | Suppressed | [1] |
| Orthotopic Xenograft | U87 and GSC11 | Not specified | 4 weeks post-treatment | p-AKT | Markedly inhibited | [5] |
| Orthotopic Xenograft | U87 and GSC11 | Not specified | 4 weeks post-treatment | p-S6 | Markedly inhibited | [5] |
Experimental Protocols
Protocol 1: Ovarian Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an ovarian clear cell adenocarcinoma xenograft model.[1]
Materials:
-
Athymic BALB/c mice (female, 6-8 weeks old)
-
TOV-21G or RMG-I ovarian cancer cells
-
This compound
-
Vehicle for oral administration (Note: The specific vehicle was not detailed in the source)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject TOV-21G cells or implant RMG-I tumor pieces into the flank of athymic BALB/c mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., approximately 100 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=5 per group).
-
Drug Preparation: Prepare a stock solution of this compound. On each day of treatment, dilute the stock solution to the desired concentrations (1.5, 3, and 6 mg/kg) with the appropriate vehicle.
-
Administration: Administer this compound or vehicle orally to the mice daily for 8-10 days.[1]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: V = (length × width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment. No significant adverse effects, including body weight loss of more than 10%, were observed in the cited study.[1]
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested at specific time points (e.g., 2 and 6 hours) after the last dose for immunoblot analysis of p-AKT and p-S6 levels.[1]
Protocol 2: Prostate Cancer Xenograft Model
Objective: To assess the effect of this compound in a PTEN wild-type prostate cancer xenograft model.[4]
Materials:
-
BALB/c nu/nu male mice (6 weeks old)
-
CWR22 prostate cancer cells
-
Matrigel Matrix
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Mix CWR22 cells (5 × 10⁶ cells) in a 1:1 ratio with Matrigel Matrix.
-
Cell Implantation: Inject the cell/Matrigel mixture subcutaneously into the mice.
-
Tumor Growth: Allow tumors to reach a volume of approximately 100 mm³.
-
Randomization: Randomize mice into control and treatment arms.
-
Drug Preparation: Prepare the dosing solution of this compound (3 mg/kg).
-
Administration: Treat mice orally with one dose per day for 10 doses, with a 2-day break after the fifth dose.[4]
-
Tumor Measurement: Measure tumor dimensions using a caliper and calculate the tumor volume using the formula V = (xyz)*π/6.[4]
-
Monitoring: Monitor the health and body weight of the mice during the treatment period.
Mandatory Visualization
This compound Mechanism of Action in the PI3K/mTOR Signaling Pathway
Caption: this compound inhibits PI3K and mTOR, blocking downstream signaling and promoting apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in mouse xenograft models.
References
- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Immunohistochemical Analysis of PI3K Pathway Modulation by DS-7423
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates essential cellular processes, including proliferation, growth, survival, and metabolism[1][2]. Aberrant activation of this pathway is a frequent event in human cancers, making it a key target for therapeutic intervention[1][3]. DS-7423 is an orally bioavailable, dual inhibitor that targets both PI3K and mTOR kinases[4][5]. By inhibiting these two key nodes, this compound can lead to the apoptosis of tumor cells and the inhibition of tumor growth[4][6].
Immunohistochemistry (IHC) is a powerful technique for assessing pharmacodynamic (PD) biomarkers in tissue samples, allowing for the visualization and quantification of target engagement and pathway modulation within the tumor microenvironment[7]. These application notes provide detailed protocols for using IHC to measure the inhibition of the PI3K/Akt/mTOR pathway in response to treatment with this compound by analyzing the phosphorylation status of key downstream markers: p-Akt (Ser473), p-mTOR (Ser2448), and p-S6K (p70 S6 Kinase).
PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade and highlights the points of inhibition by this compound.
Caption: PI3K/Akt/mTOR pathway showing inhibition of PI3K and mTOR by this compound.
Quantitative Data Summary
Effective evaluation of this compound relies on quantifying its inhibitory action. Table 1 summarizes the in-vitro potency of this compound against PI3K isoforms and mTOR. Table 2 provides a template for summarizing IHC staining results from preclinical or clinical samples.
Table 1: In-Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
|---|---|
| PI3Kα | 15.6[5][6] |
| PI3Kβ | 1,143[5][6] |
| PI3Kγ | 249[5][6] |
| PI3Kδ | 262[5][6] |
Table 2: Example Template for Summarizing IHC Quantification
| Treatment Group | N | Marker | Mean H-Score (± SD) | % Change vs. Vehicle | p-value |
|---|---|---|---|---|---|
| Vehicle Control | 10 | p-Akt (S473) | 220 (± 45) | - | - |
| This compound (X mg/kg) | 10 | p-Akt (S473) | 85 (± 30) | ↓ 61% | <0.01 |
| Vehicle Control | 10 | p-mTOR (S2448) | 195 (± 50) | - | - |
| This compound (X mg/kg) | 10 | p-mTOR (S2448) | 60 (± 25) | ↓ 69% | <0.01 |
| Vehicle Control | 10 | p-S6K (T421/S424) | 250 (± 40) | - | - |
| This compound (X mg/kg) | 10 | p-S6K (T421/S424) | 75 (± 35) | ↓ 70% | <0.001 |
H-Score is calculated as: H-Score = Σ (Percentage of cells at intensity * Intensity level). Intensity is scored on a scale of 0 (no staining) to 3 (strong staining).
Detailed Protocol: IHC for PI3K Pathway Markers
This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Principle This method uses specific primary antibodies to detect phosphorylated proteins (p-Akt, p-mTOR, p-S6K) in FFPE tissue. A secondary antibody conjugated to an enzyme (like horseradish peroxidase - HRP) binds to the primary antibody. The addition of a chromogenic substrate (like DAB) results in a colored precipitate at the antigen site, allowing for visualization by light microscopy.
Materials and Reagents
-
Tissues: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks.
-
Slides: Positively charged slides (e.g., Superfrost Plus).
-
Reagents for Deparaffinization & Rehydration: Xylene, Ethanol (100%, 95%, 80%, 70%).
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0[8].
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBST).
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol[9].
-
Blocking Serum: 10% Normal Goat Serum in PBS[10].
-
Primary Antibodies (example dilutions, optimization required):
-
Detection System: HRP-conjugated goat anti-rabbit secondary antibody and DAB substrate kit[10].
-
Counterstain: Mayer's Hematoxylin[10].
-
Dehydration Reagents: Graded alcohols and xylene[10].
-
Mounting Medium: Permanent mounting medium (e.g., Permount)[10].
Experimental Workflow
Caption: Standard workflow for immunohistochemical staining of FFPE tissues.
Step-by-Step Procedure
-
Sectioning and Deparaffinization:
-
Cut FFPE tissue blocks into 4-5 µm sections and mount on charged slides[10].
-
Heat slides at 60°C for at least 30 minutes.
-
Deparaffinize slides by immersing in two changes of xylene for 5 minutes each[8].
-
Rehydrate through a series of graded alcohols: 100% (2x, 3 min), 95% (1 min), 80% (1 min), and 70% (1 min)[8].
-
Rinse in deionized water for 5 minutes[8].
-
-
Antigen Retrieval:
-
Staining Procedure:
-
Rinse slides with PBS.
-
Block endogenous peroxidase activity by incubating slides in 3% H₂O₂ in methanol for 20 minutes at room temperature[10].
-
Wash slides three times in PBST for 5 minutes each.
-
Apply blocking serum (e.g., 10% normal goat serum) and incubate for 1 hour at room temperature in a humidified chamber[10].
-
Drain the blocking serum without washing.
-
Apply the primary antibody (diluted in blocking serum) and incubate overnight at 4°C in a humidified chamber[10].
-
Wash slides three times in PBST for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's protocol and incubate for 30-60 minutes at room temperature[10].
-
Wash slides three times in PBST for 5 minutes each.
-
-
Detection and Visualization:
-
Prepare and apply the DAB substrate solution, and incubate until the desired brown staining intensity develops (typically 1-10 minutes)[10]. Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water[10].
-
Counterstain with Mayer's hematoxylin for 1-2 minutes[10].
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes[10].
-
-
Dehydration and Mounting:
Data Analysis and Interpretation
Stained slides should be evaluated by a qualified pathologist or using a digital pathology image analysis platform. The intensity and localization (e.g., nuclear, cytoplasmic, membranous) of the staining should be recorded. A semi-quantitative method like the H-score is recommended for objective comparison between treatment groups. A significant reduction in the H-score for p-Akt, p-mTOR, and p-S6K in the this compound-treated group compared to the vehicle control would indicate effective target engagement and pathway inhibition.
References
- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers and patient selection for PI3K/Akt/mTOR targeted therapies: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemical Analysis of mTOR Activity in Tissues | Springer Nature Experiments [experiments.springernature.com]
- 8. labpages2.moffitt.org [labpages2.moffitt.org]
- 9. Immunohistochemistry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Phospho-mTOR (Ser2448) (49F9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Immunolocalization of phospho-S6 kinases: a new way to detect mitosis in tissue sections and in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-p70 S6 Kinase (Thr389, Thr412) Polyclonal Antibody (PA5-104842) [thermofisher.com]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Establishing a DS-7423 Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-7423 is a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] This compound targets critical nodes in the PI3K/mTOR signaling pathway, a frequently dysregulated cascade in various human cancers, thereby impeding tumor cell growth, proliferation, and survival.[1][2] The development of acquired resistance to targeted therapies like this compound is a significant clinical challenge. Establishing in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing effective second-line therapeutic strategies.
These application notes provide a detailed protocol for generating and characterizing a cancer cell line model with acquired resistance to this compound. The methodology is based on the principle of continuous exposure to gradually increasing concentrations of the drug, selecting for a population of cells that can survive and proliferate at concentrations that are cytotoxic to the parental, sensitive cell line.[4][5]
Signaling Pathway Targeted by this compound
This compound exerts its anti-cancer effects by inhibiting the PI3K/mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates downstream effectors such as AKT. Activated AKT promotes cell survival and proliferation through various substrates. A key downstream effector of both PI3K/AKT signaling and other cellular cues is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. This compound's dual inhibitory action on both PI3K and mTOR leads to a more comprehensive blockade of this pathway.[6][7][8][9]
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Storage and Stability of DS-7423
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-7423 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), critical components of a signaling pathway frequently dysregulated in cancer. As a compound of significant interest in oncological research and drug development, understanding its long-term stability and establishing standardized storage protocols are paramount to ensuring the integrity, reproducibility, and validity of experimental results.
These application notes provide a comprehensive overview of the recommended procedures for the long-term storage of this compound and outline detailed protocols for assessing its stability over time. The information herein is intended to guide researchers in maintaining the quality of this compound and in developing robust stability-indicating analytical methods.
Storage and Handling of this compound
Proper storage and handling are critical for maintaining the chemical integrity of this compound. The following recommendations are based on information from various suppliers and best practices for handling small molecule inhibitors.
Solid Compound
Storage Conditions: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C.[1][2][3] For short-term storage (days to weeks), 4°C is acceptable.[1] To minimize degradation from moisture and light, it is recommended to store the compound in a desiccator and protect it from direct light.
Handling: Before opening the container, allow it to equilibrate to room temperature to prevent condensation, which can lead to hydrolysis. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
Stock Solutions
Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, use anhydrous, high-purity DMSO to minimize degradation.
Storage of Stock Solutions: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3][4] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Recommendations |
| Solid | -20°C | Long-term (months to years) | Store in a tightly sealed container, protected from light and moisture.[1] |
| 4°C | Short-term (days to weeks) | Ensure the container is well-sealed.[1] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2][3][4] |
| -80°C | Up to 6 months | Aliquot for single use.[2][3][4] |
Long-Term Stability Assessment Protocols
A comprehensive stability testing program is essential to understand how the quality of this compound varies over time under the influence of various environmental factors. The following protocols are based on industry best practices and regulatory guidelines for stability testing of pharmaceutical compounds.
Experimental Workflow for Stability Testing
The overall workflow for assessing the long-term stability of this compound involves subjecting the compound to various storage conditions and periodically analyzing its purity and the formation of any degradation products.
Caption: Experimental workflow for long-term stability testing of this compound.
Protocol for a Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating analytical method. These studies involve subjecting this compound to harsh conditions to intentionally induce degradation.
Objective: To identify potential degradation products and establish a degradation pathway for this compound. This information is crucial for developing a specific and robust stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
Protocol:
-
Acid Hydrolysis:
-
Dissolve this compound in a minimal amount of organic solvent (if necessary) and dilute with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a minimal amount of organic solvent (if necessary) and dilute with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂ to a final concentration of approximately 1 mg/mL.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose solid this compound and a solution of this compound (e.g., in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC at appropriate time points. A control sample should be kept in the dark under the same temperature conditions.
-
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products | Major Degradant (RT, min) |
| 0.1 N HCl, 60°C | 24 h | 85.2 | 3 | 4.7 |
| 0.1 N NaOH, 60°C | 24 h | 78.9 | 4 | 3.2, 5.1 |
| 3% H₂O₂, RT | 24 h | 90.5 | 2 | 6.8 |
| 80°C (solid) | 48 h | 98.1 | 1 | 7.2 |
| Photolytic (solution) | 1.2 M lux h | 92.3 | 2 | 4.9 |
Note: This table presents hypothetical data for illustrative purposes.
Protocol for Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.
Objective: To develop a robust HPLC method capable of separating this compound from all potential degradation products identified in the forced degradation study.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 254 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Development and Validation Steps:
-
Method Development:
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between this compound and all degradation products.
-
Use the stressed samples from the forced degradation study to test the separation capability of the method.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products. Analyze stressed samples and ensure no co-elution at the peak of this compound.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range (e.g., 50-150% of the expected concentration).
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of this compound.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the reliability of the method with respect to deliberate small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by inhibiting the PI3K/mTOR signaling pathway. Understanding this pathway is crucial for interpreting the biological activity of the compound in various experimental settings.
Caption: Simplified PI3K/mTOR signaling pathway showing the inhibitory action of this compound.
Conclusion
The long-term stability and proper storage of this compound are critical for its effective use in research and development. The protocols outlined in these application notes provide a framework for maintaining the integrity of the compound and for developing robust analytical methods to assess its stability over time. By adhering to these guidelines, researchers can ensure the quality and reliability of their experimental data, contributing to the successful advancement of studies involving this promising PI3K/mTOR inhibitor. It is important to note that while these protocols are based on established guidelines, specific quantitative stability data for this compound is not widely available in the public domain and would likely need to be generated empirically.
References
Application Notes and Protocols for the Dual PI3K/mTOR Inhibitor, DS-7423
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research-grade dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, DS-7423. Detailed protocols for its use in key in vitro and in vivo experiments are provided to facilitate its application in preclinical research.
Product Information
-
Product Name: this compound
-
Synonyms: DS7423
-
Mechanism of Action: this compound is a potent, orally bioavailable, small-molecule inhibitor of both PI3K and mTOR kinases.[1] It exhibits strong inhibitory activity against PI3Kα and mTOR.[2][3]
-
Research Applications: Antineoplastic agent for studying the PI3K/mTOR signaling pathway in cancer biology.[1][4] It has been shown to induce tumor cell apoptosis and inhibit cell growth.[1][4]
-
Formulation: Typically supplied as a solid. For in vivo studies, a stock solution can be prepared in DMSO and then diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[2]
-
Storage: Store stock solutions at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[1]
Purchasing Information
Research-grade this compound can be acquired from various biochemical suppliers. It is crucial to source from reputable vendors who provide high-purity compounds suitable for research purposes. The following companies are listed as suppliers of this compound:
-
MedchemExpress
-
MedKoo Biosciences
-
Probechem Biochemicals
-
GlpBio
Note: This product is for research use only and is not intended for human or veterinary use.[1]
Signaling Pathway
This compound targets the PI3K/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer.
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound, based on established methodologies.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Workflow:
Caption: Experimental workflow for the in vitro cell viability (MTT) assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary:
| Cell Line | PIK3CA Mutation | TP53 Status | This compound IC50 (nM) |
| OVISE | H1047R | Wild-type | < 75 |
| OVMANA | E545K | Wild-type | < 75 |
| ES-2 | Wild-type | Mutant | < 75 |
| JHOC-9 | Wild-type | Mutant | < 75 |
| Additional cell lines | ... | ... | < 75 |
Data adapted from a study on ovarian clear cell adenocarcinoma cell lines.[4]
Western Blot Analysis
This protocol is for examining the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 39, 156, 625, 2500 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein and loading control.
Expected Results: Treatment with this compound is expected to decrease the phosphorylation of Akt, S6, and 4E-BP1 in a dose-dependent manner.[4][5]
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound for oral gavage. A typical formulation involves dissolving the compound in a vehicle such as 0.5% methylcellulose. Administer this compound orally at a predetermined dose and schedule (e.g., once daily). The control group should receive the vehicle only.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Quantitative Data Summary (Example):
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1200 | 0 |
| This compound | 10 | 600 | 50 |
| This compound | 30 | 300 | 75 |
This is example data. Actual results will vary depending on the cell line and experimental conditions. Studies have shown that this compound suppresses tumor growth in a dose-dependent manner in mouse xenograft models.[3][4]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: DS-7423 and Prostate Cancer
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding resistance to the dual PI3K/mTOR inhibitor, DS-7423, in prostate cancer experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, small-molecule compound that dually inhibits Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It targets all class I PI3K isoforms (with greater potency for p110α) and both mTORC1 and mTORC2 complexes.[3] By inhibiting these critical nodes in the PI3K/AKT/mTOR pathway, this compound aims to block downstream signaling that promotes cell proliferation, survival, and growth, thereby exerting anti-tumor activity.[1]
Q2: Why is the PI3K/AKT/mTOR pathway a relevant target in prostate cancer?
The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in prostate cancer.[4][5] This activation is often driven by the loss of the tumor suppressor PTEN, a negative regulator of the pathway, which occurs in up to 40-50% of metastatic castration-resistant prostate cancer (mCRPC) cases.[6][7] Aberrant activation of this pathway is implicated in tumor progression, metastasis, and the development of resistance to standard therapies like androgen deprivation therapy (ADT).[8][9][10]
Q3: What does "resistance" to this compound mean in an experimental context?
In an experimental setting, resistance to this compound manifests as a decreased sensitivity of prostate cancer cells to the drug's anti-proliferative or pro-apoptotic effects. This is typically observed as:
-
An increase in the half-maximal inhibitory concentration (IC50) value compared to sensitive, parental cell lines.
-
Continued proliferation or survival of cells at this compound concentrations that would normally inhibit growth or induce cell death.
-
Reactivation of downstream signaling pathways (e.g., phosphorylation of S6 or AKT) despite the presence of the inhibitor.
Q4: Is PTEN status the only determinant of sensitivity to this compound?
No. While PTEN loss is a key biomarker for PI3K pathway hyperactivation, resistance mechanisms can emerge in both PTEN-deficient and PTEN wild-type (wt) prostate cancer models.[11] For instance, in PTEN-wt cells, resistance can be driven by the upregulation of parallel oncogenic pathways.[11][12] Therefore, PTEN status should be considered a key factor, but not the sole predictor of response.
Troubleshooting Guide: Investigating this compound Resistance
Problem: My prostate cancer cell line shows reduced sensitivity or has developed resistance to this compound.
This guide provides potential mechanisms and experimental steps to identify the cause and explore strategies to overcome resistance.
Step 1: Confirm the Resistant Phenotype
Before investigating complex mechanisms, it is crucial to quantitatively confirm the degree of resistance.
-
Action: Perform a dose-response cell viability assay (e.g., MTS or crystal violet) comparing the parental (sensitive) cell line with the suspected resistant line.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cells.
| Cell Line Model | Treatment | IC50 (nM) - Representative Data | Fold Change in Resistance |
| Parental PC-3 | This compound | 85 | - |
| Resistant PC-3 | This compound | 950 | 11.2x |
| Parental LNCaP | Compound X (PI3Ki) | 150 | - |
| Resistant LNCaP | Compound X (PI3Ki) | 1800 | 12.0x |
Table 1: Example quantitative data from dose-response assays demonstrating a shift in IC50 values in drug-resistant prostate cancer cell lines. Data is illustrative of typical experimental outcomes.
Step 2: Investigate Potential Resistance Mechanisms
Resistance to PI3K/mTOR inhibitors is often multifactorial. Below are common mechanisms to investigate.
A. Reactivation of the PI3K/mTOR Pathway via Feedback Loops
-
Hypothesis: Inhibition of mTORC1 can relieve a negative feedback loop, leading to the upregulation of receptor tyrosine kinases (RTKs) like HER2/3 or IGF-1R. This results in renewed PI3K activation and phosphorylation of AKT, blunting the inhibitor's effect.[13]
-
Troubleshooting Action:
-
Western Blot Analysis: Probe cell lysates (treated vs. untreated, sensitive vs. resistant) for key feedback markers. Look for increased phosphorylation of AKT (Ser473), despite mTOR inhibition. Check for total expression and phosphorylation of upstream receptors like HER2, HER3, and IGF-1R.
-
Combination Treatment: Treat resistant cells with this compound combined with an inhibitor of the suspected upregulated RTK (e.g., Lapatinib for HER2). A synergistic effect on reducing cell viability would support this mechanism.
-
B. Upregulation of Parallel or Bypass Signaling Pathways
-
Hypothesis: Cells can adapt to PI3K/mTOR blockade by activating alternative survival pathways, most commonly the MAPK/ERK pathway.[13] Another specific mechanism identified for this compound resistance in PTEN-wt models involves a positive feedback loop between PSMA, mGluR1, and HER2.[11][12]
-
Troubleshooting Action:
-
Western Blot Analysis: Assess the activation status of key proteins in parallel pathways. Probe for phosphorylated and total ERK (p-ERK/ERK). In PTEN-wt models, specifically check for increased total protein levels of HER2, PSMA, and mGluR1 in resistant cells.[11][12]
-
Combination Treatment: Test the efficacy of combining this compound with a MEK inhibitor (e.g., Trametinib) or, in PTEN-wt models, a HER2 inhibitor (e.g., Lapatinib) or an mGluR1 inhibitor.[12]
-
C. Crosstalk with Androgen Receptor (AR) Signaling
-
Hypothesis: There is significant reciprocal feedback between the PI3K and AR signaling pathways.[9][10] Inhibition of the PI3K pathway can sometimes lead to a compensatory increase in AR activity, promoting cell survival.[14] Conversely, in PTEN-mutant cells treated with this compound, upregulation of AR and HER3 has been observed.[11]
-
Troubleshooting Action:
-
Western Blot/qPCR: Analyze the expression levels of AR and its downstream targets (e.g., PSA) in resistant cells compared to sensitive cells.
-
Combination Treatment: In AR-positive cell lines (e.g., LNCaP, 22Rv1), assess whether combining this compound with an AR antagonist like Enzalutamide can re-sensitize the cells to treatment.
-
| Mechanism | Key Proteins to Analyze | Suggested Combination Inhibitor |
| Feedback Loop Activation | p-AKT (S473), p-HER2, p-HER3, p-IGF-1R | HER2 Inhibitor (Lapatinib), IGF-1R Inhibitor |
| Bypass Pathway (MAPK) | p-ERK, total ERK | MEK Inhibitor (Trametinib) |
| Bypass Pathway (PTEN-wt) | HER2, PSMA, mGluR1 | HER2 Inhibitor (Lapatinib), mGluR1 Inhibitor |
| AR Signaling Crosstalk | Androgen Receptor (AR), PSA | AR Antagonist (Enzalutamide) |
Table 2: Summary of key proteins to analyze and potential combination strategies for overcoming identified resistance mechanisms.
Visualizations: Pathways and Workflows
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting drug-resistant prostate cancer with dual PI3K/mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. mdpi.com [mdpi.com]
- 9. PI3K-AKT-mTOR signaling in prostate cancer progression and androgen deprivation therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. erc.bioscientifica.com [erc.bioscientifica.com]
Technical Support Center: Acquired Resistance to DS-7423
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to DS-7423, a dual PI3K/mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound in PTEN wild-type prostate cancer models?
A1: The primary mechanism of acquired resistance to this compound in PTEN wild-type prostate cancer cells is the upregulation of a positive feedback loop involving Prostate-Specific Membrane Antigen (PSMA), metabotropic glutamate receptor 1 (mGluR1), and human epidermal growth factor receptor 2 (HER2).[1][2][3][4][5][6][7] Upon treatment with this compound, these cells increase the expression of PSMA, mGluR1, and HER2, which control one another in a feedback loop that allows the cells to overcome the inhibitory effects of the drug.[1][2][3][4][5][6][7]
Q2: Is the resistance mechanism to this compound different in PTEN-mutant prostate cancer cells?
A2: Yes, the resistance mechanism appears to be different depending on the PTEN status of the prostate cancer cells. In PTEN-mutant LNCaP cells, resistance to this compound is associated with the upregulation of the androgen receptor (AR) and HER3.[1][2][4]
Q3: What are the expected quantitative changes in key protein markers upon acquiring resistance to this compound?
A3: Significant upregulation of specific proteins is observed. For a detailed summary of these changes in various prostate cancer cell lines, please refer to the data tables below.
Q4: Can acquired resistance to this compound be overcome?
A4: Preclinical studies suggest that acquired resistance in PTEN wild-type models can be overcome by co-targeting the components of the resistance feedback loop.[1][2][3][5][6][7] Specifically, the concomitant targeting of PI3K/mTOR with either HER2 inhibitors (e.g., lapatinib) or mGluR1 inhibitors has been shown to decrease cell survival and tumor growth in xenograft studies.[1][2][3][5][6][7]
Troubleshooting Guides
This section provides guidance on potential issues that may be encountered during in vitro experiments studying acquired resistance to this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no upregulation of HER2, PSMA, or mGluR1 in PTEN wild-type cells upon this compound treatment. | Cell line integrity issues (e.g., misidentification, contamination, genetic drift). | Authenticate cell lines using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Suboptimal concentration of this compound. | Perform a dose-response study to determine the optimal concentration of this compound that induces resistance markers without causing excessive cytotoxicity. | |
| Incorrect timing of analysis. | Conduct a time-course experiment to identify the optimal duration of this compound treatment for observing the upregulation of resistance markers. | |
| High variability in Western blot results for p-AKT, a downstream target of PI3K. | Inconsistent sample preparation and handling. | Ensure rapid and consistent cell lysis on ice with phosphatase and protease inhibitors. Quantify protein concentration accurately before loading. |
| Issues with antibody quality or dilution. | Use a validated antibody for p-AKT and optimize the antibody dilution. Include appropriate positive and negative controls. | |
| Difficulty in establishing a stable this compound resistant cell line. | Insufficient drug selection pressure. | Gradually increase the concentration of this compound in the culture medium over a prolonged period to select for resistant populations. |
| Clonal heterogeneity of the parental cell line. | Consider single-cell cloning of the parental line to start with a more homogeneous population. |
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression observed in prostate cancer cell lines treated with this compound.
Table 1: Upregulation of Resistance-Associated Proteins in PTEN Wild-Type Prostate Cancer Cell Lines Treated with this compound.
| Cell Line | Protein | Fold Increase in Expression |
| CWR22 | HER2 | 4.5 |
| 22RV1 | HER2 | 7.3 |
| PC3 | HER2 | 1.8 |
| Shmac5 | HER2 | 1.2 |
| CWR22 | PSMA | 3.4 |
| 22RV1 | PSMA | 5.6 |
Data extracted from studies on acquired resistance to this compound.[4]
Table 2: Upregulation of Resistance-Associated Proteins in PTEN-Mutant Prostate Cancer Cell Line (LNCaP) Treated with this compound.
| Cell Line | Protein | Fold Increase in Expression |
| LNCaP | AR | 6.1 |
| LNCaP | HER3 | 5.0 |
Data extracted from studies on acquired resistance to this compound.[4]
Experimental Protocols
1. Cell Culture and Drug Treatment
-
Cell Lines:
-
PTEN wild-type: CWR22, 22RV1, PC3, Shmac5
-
PTEN-mutant: LNCaP
-
-
Culture Media:
-
LNCaP, PC3, CWR22: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).
-
22RV1: Phenol red-free RPMI supplemented with 10% charcoal-stripped FBS.
-
Shmac5: Stemline Keratinocyte Medium II with supplements.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 48 hours for protein expression analysis).
-
2. Western Blot Analysis
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. (Antibodies: HER2, PSMA, mGluR1, AR, HER3, p-AKT, total AKT, GAPDH).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Caption: Resistance mechanism to this compound in PTEN wild-type cells.
Caption: Resistance mechanism to this compound in PTEN-mutant cells.
Caption: Experimental workflow for Western blot analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. pubcompare.ai [pubcompare.ai]
- 7. oncotarget.com [oncotarget.com]
role of HER2 and PSMA in DS-7423 resistance
Technical Support Center: Investigating Resistance to DS-7423
Disclaimer: this compound is a dual inhibitor of PI3K and mTOR.[1][2][3][4][5] Research has shown that resistance to this agent in certain cancer models can involve the upregulation of HER2 and Prostate-Specific Membrane Antigen (PSMA).[6] This guide is intended for research professionals to address common questions and experimental challenges related to this resistance mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable small molecule that functions as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2][3][4][5] By inhibiting both PI3K and mTOR, this compound can block a critical signaling pathway that promotes cell growth, survival, and proliferation in cancer cells, potentially leading to apoptosis (programmed cell death).[2][4]
Q2: What is the established role of HER2 and PSMA in resistance to this compound?
In preclinical models of PTEN wild-type prostate cancer, treatment with this compound has been shown to induce the upregulation of HER2 (Human Epidermal Growth Factor Receptor 2), PSMA (Prostate-Specific Membrane Antigen), and mGluR1 (metabotropic glutamate receptor 1).[1][6] These three proteins appear to engage in a positive feedback loop that allows cancer cells to overcome the inhibitory effects of this compound.[1][6] Specifically, HER2 signaling contributes to the upregulation of PSMA, and the enzymatic activity of PSMA can, in turn, enhance HER2 expression through mGluR1 signaling.[6]
Q3: How do I know if my experimental cell line is developing resistance to this compound?
The primary indicator of drug resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value.[7] This means a higher concentration of this compound is required to inhibit the growth of the cells by 50% compared to the parental (non-resistant) cell line. An IC50 increase of 3- to 10-fold is often considered a benchmark for resistance.[7] This should be confirmed using a standardized cell viability assay.
Q4: Besides increased IC50, what molecular markers should I assess to confirm a HER2/PSMA-mediated resistance mechanism?
To confirm this specific resistance pathway, you should observe the following changes in your resistant cell lines compared to the sensitive parental lines after this compound treatment:
-
Increased HER2 expression: Both total HER2 protein levels and its phosphorylated (active) form (p-HER2) should be elevated.
-
Increased PSMA expression: PSMA (also known as FOLH1) protein and mRNA levels are expected to be higher.[1][6]
-
Sustained Downstream Signaling: Despite the presence of this compound, you may observe persistent activation of downstream survival pathways like MAPK/ERK, which can be driven by HER2.[8][9]
Q5: What is the functional role of PSMA in cancer signaling?
PSMA is a transmembrane protein with enzymatic functions, acting as a glutamate carboxypeptidase and folate hydrolase.[10][11][12] Its activity has been linked to several oncogenic signaling pathways, including the PI3K/AKT/mTOR pathway.[9][10][13] By generating glutamate, PSMA can activate mGluR1, which in turn promotes protumorigenic signaling.[6] PSMA can also influence cell survival by shifting signaling from the MAPK pathway towards the PI3K-AKT pathway.[9][14]
Troubleshooting Guides
Problem 1: My HER2-positive cells show a diminishing response or increased IC50 to this compound over time.
-
Possible Cause: Development of acquired resistance through the upregulation of a bypass signaling pathway involving PSMA.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the IC50 shift between your parental cell line and the suspected resistant line.[7]
-
Analyze Protein Expression: Use Western blotting to compare the expression levels of total HER2, phosphorylated HER2 (p-HER2), and PSMA in both parental and resistant cells, both with and without this compound treatment. An increase in these proteins in the resistant line is indicative of the feedback loop mechanism.[6]
-
Assess Pathway Activation: Check for reactivation of downstream signaling pathways. For example, even in the presence of this compound, the resistant cells might show sustained or increased phosphorylation of ERK (p-ERK), a key component of the MAPK pathway, which can be activated by HER2.
-
Test Combination Therapy: To functionally validate the resistance mechanism, treat the resistant cells with a combination of this compound and a HER2 inhibitor (e.g., Lapatinib). A synergistic effect, where the combination is more effective at inducing cell death than either drug alone, would support the role of HER2 in mediating resistance.[6]
-
Problem 2: I am not seeing a clear upregulation of PSMA in my this compound resistant cells.
-
Possible Cause 1: The resistance mechanism in your specific cell model may be independent of PSMA. Resistance to targeted therapies can be multifactorial and involve other mechanisms like alterations in the drug target or activation of different bypass pathways.[15][16]
-
Troubleshooting Steps:
-
Investigate other known resistance mechanisms to PI3K/mTOR inhibitors, such as mutations in PIK3CA or activation of other receptor tyrosine kinases (e.g., IGF-1R).[17][18]
-
Perform a broader phosphoproteomics or RNA-seq analysis to identify alternative signaling pathways that are activated in your resistant cells.
-
-
Possible Cause 2: The upregulation of PSMA might be transient or localized, making it difficult to detect with bulk cell lysate techniques like Western blotting.
-
Troubleshooting Steps:
-
Immunofluorescence/IHC: Use immunofluorescence (for cultured cells) or immunohistochemistry (for xenograft tissues) to visualize PSMA expression. This can reveal changes in protein localization or expression in specific subpopulations of cells.
-
Time-Course Experiment: Analyze PSMA mRNA (via RT-qPCR) and protein expression at multiple time points after this compound treatment to capture the dynamics of its upregulation.
-
Quantitative Data Summary
The following tables present hypothetical data illustrating the expected changes in experimental outcomes when comparing a sensitive parental cell line to a derived resistant cell line.
Table 1: IC50 Values for this compound
| Cell Line | Treatment | IC50 (nM) | Fold Change |
|---|---|---|---|
| Parental | This compound | 50 nM | - |
| Resistant | this compound | 550 nM | 11-fold |
Table 2: Relative Protein Expression in Response to this compound (100 nM)
| Cell Line | Target Protein | Relative Expression (vs. Parental Untreated) |
|---|---|---|
| Parental | p-AKT (Ser473) | 0.2 |
| p-HER2 (Tyr1221/1222) | 1.1 | |
| PSMA | 1.0 | |
| Resistant | p-AKT (Ser473) | 0.8 |
| p-HER2 (Tyr1221/1222) | 4.5 |
| | PSMA | 3.8 |
Experimental Protocols
1. Cell Viability (MTT) Assay to Determine IC50
-
Objective: To measure cell metabolic activity as an indicator of cell viability after drug treatment.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours under standard culture conditions.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
-
2. Western Blotting for Protein Expression
-
Objective: To detect and quantify changes in the expression and phosphorylation of HER2, PSMA, and downstream signaling proteins.
-
Methodology:
-
Culture parental and resistant cells and treat with this compound or vehicle for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-HER2, anti-p-HER2, anti-PSMA, anti-AKT, anti-p-AKT, anti-GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH.
-
Visualizations
Caption: HER2/PSMA positive feedback loop driving resistance to this compound.
Caption: Workflow for generating and validating a this compound resistant cell line.
Caption: Logical flow from this compound treatment to acquired resistance.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prostate-Specific Membrane Antigen Expression and Response to DNA Damaging Agents in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FOLH1 folate hydrolase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. WikiGenes - FOLH1 - folate hydrolase (prostate-specific... [wikigenes.org]
- 13. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. Mechanisms of resistance to HER2 target therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intrinsic and Acquired Resistance to HER2-Targeted Therapies in HER2 Gene-Amplified Breast Cancer: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. oaepublish.com [oaepublish.com]
Technical Support Center: Optimizing DS-7423 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DS-7423 in in vivo experimental settings. The information is structured to address common challenges and provide clear, actionable protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By inhibiting both PI3K and mTOR kinases, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancers.[1][2] This dual inhibition can lead to tumor cell apoptosis and the suppression of tumor growth.[3]
Q2: What are the common starting doses for this compound in mouse xenograft models?
A2: Based on published preclinical studies, daily oral administration of this compound has shown significant anti-tumor activity in a dose-dependent manner.[3] Efficacious doses in mouse xenograft models have been reported in the range of 3 mg/kg to 6 mg/kg per day.[4] However, the optimal dose will depend on the specific tumor model and the experimental goals. It is recommended to perform a dose-escalation study to determine the most effective and well-tolerated dose for your specific model.
Q3: What are the expected pharmacodynamic effects of this compound in vivo?
A3: The primary pharmacodynamic effect of this compound is the inhibition of the PI3K/mTOR signaling pathway in tumor tissue. This can be assessed by measuring the phosphorylation levels of downstream effector proteins. Key biomarkers include a reduction in the phosphorylation of AKT (at both Thr308 and Ser473) and ribosomal protein S6 (S6).[4][5] These markers can be measured by techniques such as Western blotting or immunohistochemistry on tumor lysates or sections.
Q4: What are the potential mechanisms of resistance to this compound?
A4: Preclinical studies have identified potential mechanisms of resistance to this compound. In PTEN wild-type prostate cancer models, resistance can be driven by the upregulation of HER2 and the PSMA/mGluR1 signaling pathway.[6][7][8][9] This suggests that combination therapies targeting these pathways may be a strategy to overcome resistance. Additionally, feedback mechanisms within the PI3K pathway, such as insulin-mediated reactivation, can also contribute to reduced efficacy.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides a logical workflow for troubleshooting.
Problem: Lack of In Vivo Efficacy (No significant tumor growth inhibition)
Possible Cause 1: Suboptimal Dosage or Formulation Issues
-
Question: Was the correct dose administered and was the formulation prepared correctly?
-
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for dose preparation based on animal weight.
-
Assess Formulation: Ensure the vehicle used is appropriate for this compound and that the compound is fully solubilized. A common formulation for oral gavage is a suspension in a vehicle such as 0.5% methylcellulose. For some poorly soluble compounds, a solution using co-solvents like DMSO, PEG300, and Tween-80 in saline may be necessary.[12] Always visually inspect the formulation for precipitation before administration.
-
Confirm Administration Technique: Ensure proper oral gavage technique to guarantee the full dose is delivered to the stomach.[13][14][15][16][17]
-
Possible Cause 2: Insufficient Drug Exposure
-
Question: Is the drug being absorbed and reaching the tumor at sufficient concentrations?
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to measure the plasma concentration of this compound over time (e.g., Cmax, AUC).[18][19][20][21] This will confirm drug absorption and provide insights into its half-life in your animal model.
-
Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after dosing and analyze for target engagement. A significant reduction in p-AKT and/or p-S6 levels would indicate that the drug is reaching the tumor and inhibiting its target.[22]
-
Possible Cause 3: Intrinsic or Acquired Resistance of the Tumor Model
-
Question: Is the tumor model inherently resistant, or has it developed resistance to this compound?
-
Troubleshooting Steps:
-
In Vitro Sensitivity Testing: Confirm the sensitivity of your cancer cell line to this compound in vitro using cell viability assays.
-
Evaluate Resistance Pathways: Analyze tumor tissue for the expression of potential resistance markers, such as HER2 or components of the mGluR1 pathway, especially in PTEN wild-type models.[6][7][8][9]
-
Consider Combination Therapy: Based on the identified resistance mechanisms, consider combining this compound with other targeted agents. For example, in cases of HER2-driven resistance, co-administration with a HER2 inhibitor could be explored.
-
Problem: Adverse Events or Toxicity in Animals
Possible Cause 1: On-Target Side Effects of PI3K/mTOR Inhibition
-
Question: Are the observed side effects consistent with the known mechanism of this compound?
-
Troubleshooting Steps:
-
Monitor for Hyperglycemia: PI3K inhibitors are known to cause hyperglycemia due to their role in insulin signaling.[23][24][25][26] Monitor blood glucose levels regularly. If hyperglycemia is observed, consider dietary modifications (e.g., low-carbohydrate diet) or co-administration of glucose-lowering agents like metformin, as explored in preclinical models of PI3K inhibitor-induced hyperglycemia.[23]
-
Observe for Skin Rash: Skin rashes are another common side effect of this class of inhibitors. Monitor the animals' skin for any signs of rash or irritation.
-
General Health Monitoring: Regularly monitor animal weight, food and water intake, and overall behavior. A significant loss in body weight (e.g., >15-20%) may necessitate a dose reduction or a temporary halt in treatment.
-
Possible Cause 2: Formulation-Related Toxicity
-
Question: Could the vehicle used for drug delivery be causing the adverse effects?
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between drug- and vehicle-related toxicities.
-
Evaluate Vehicle Components: Some co-solvents, if used at high concentrations, can cause local irritation or systemic toxicity. If toxicity is observed in the vehicle control group, consider alternative, better-tolerated formulations.
-
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Kinase | IC50 (nM) | Reference |
| PI3Kα | 15.6 | [3] |
| PI3Kβ | 1,143 | [3] |
| PI3Kγ | 249 | [3] |
| PI3Kδ | 262 | [3] |
| mTOR | 34.9 | [3] |
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Animal Model | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI) | Reference |
| Ovarian Clear Cell (TOV-21G) | Nude Mice | Dose-dependent | Significant, dose-dependent | [3] |
| Ovarian Clear Cell (RMG-I) | Nude Mice | Dose-dependent | Significant, dose-dependent | [3] |
| Glioblastoma (U87) | Nude Mice | Dose/schedule dependent | Significant reduction | [4] |
| Glioblastoma Stem Cells (GSC11) | Nude Mice | Dose/schedule dependent | Significant reduction | [4] |
Note: Specific TGI percentages are often not explicitly stated in a comparable format across publications. Researchers should refer to the primary literature for detailed tumor growth curves.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water, or a solution of DMSO, PEG300, Tween-80, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study. Account for a slight overage to ensure sufficient volume for dosing all animals.
-
For a suspension (e.g., in methylcellulose):
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add a small amount of the vehicle to create a paste.
-
Gradually add the remaining vehicle while vortexing continuously to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to break up any aggregates.
-
-
For a solution (e.g., with co-solvents):
-
A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12]
-
First, dissolve the this compound powder in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex again.
-
Finally, add the saline and vortex thoroughly.
-
-
Storage and Handling:
-
Prepare the formulation fresh daily if possible.
-
Store at 4°C for short-term use, protected from light.
-
Always vortex the suspension or solution immediately before each administration to ensure homogeneity.
-
Protocol 2: In Vivo Xenograft Efficacy Study
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
Procedure:
-
Cell Implantation:
-
Subcutaneously inject tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Dosing:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer this compound or vehicle orally (by gavage) at the predetermined dose and schedule (e.g., daily).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity as described in the troubleshooting guide.
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blotting for p-AKT, p-S6) or other downstream analyses.
-
Visualizations
Caption: PI3K/mTOR signaling pathway and the points of inhibition by this compound.
Caption: General experimental workflow for an in vivo efficacy study with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of RPS6K reveals context-dependent Akt activity in luminal breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia [ouci.dntb.gov.ua]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protocol for oral fecal gavage to reshape the gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Goodbye gavage – Replacing oral gavage for mouse glucose tolerance testing | NC3Rs [nc3rs.org.uk]
- 16. A new method to replace oral gavage for the study of Cryptosporidium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Inhibiting PI3K reduces mammary tumor growth and induces hyperglycemia in a mouse model of insulin resistance and hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected off-target effects of DS-7423
Welcome to the technical support center for DS-7423, a dual inhibitor of PI3K and mTOR. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential unexpected off-target effects of this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that dually inhibits Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It shows high potency against PI3Kα and mTOR.[3][4] By inhibiting this critical signaling pathway, this compound can lead to the apoptosis (programmed cell death) and growth inhibition of susceptible tumor cells.[1][2][5]
Q2: What are the known on-target and off-target kinase activities of this compound?
A2: The primary on-target activities of this compound are against PI3Kα and mTOR. However, it also inhibits other Class I PI3K isoforms, though at significantly lower potencies. The selectivity profile is crucial for interpreting experimental results, as effects may not be solely due to PI3Kα/mTOR inhibition.
Q3: Are there any unexpected downstream effects of this compound on other signaling pathways?
A3: Yes, one notable unexpected effect is the induction of TP53-dependent apoptosis. In preclinical studies, this compound treatment has been shown to decrease the phosphorylation of MDM2, a negative regulator of TP53.[6][7][8] This leads to an increase in TP53 levels and phosphorylation at Ser46, promoting the expression of pro-apoptotic genes like p53AIP1 and PUMA in cells with wild-type TP53.[3][6][7] Researchers should consider the TP53 status of their models, as it may influence cellular response to this compound.[3][6]
Q4: Can treatment with this compound lead to the activation of compensatory signaling pathways?
A4: Yes, this is a critical consideration. Cancer cells can develop resistance to PI3K/mTOR inhibitors by activating alternative survival pathways. In PTEN wild-type prostate cancer models, for instance, treatment with this compound can lead to the upregulation of HER2 and mGluR1.[9][10] Other pathways, such as those involving RSK3/4 and PIM kinases, have also been implicated in resistance to PI3K pathway inhibitors.[11][12][13] When experiments show a lack of efficacy, investigating these compensatory mechanisms is a key troubleshooting step.
Q5: What are the common adverse events observed in clinical trials that might indicate off-target effects?
A5: While many adverse events are extensions of the on-target PI3K/mTOR inhibition, their manifestation can be unexpected. Common events for this class of inhibitors include cutaneous adverse events (e.g., eczematous and morbilliform rashes)[14], gastrointestinal issues (like diarrhea), and metabolic dysregulation (such as hyperglycemia).[15][16] Of particular note for researchers is the potential for immunosuppression, which can lead to an increased risk of infections, including opportunistic infections like Pneumocystis pneumonia (PCP) and cytomegalovirus (CMV) reactivation.[16][17]
Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Target Class | Notes |
| PI3Kα | 15.6 | On-Target | Primary target for anti-tumor activity.[3][4] |
| mTOR | 34.9 | On-Target | Dual inhibition with PI3K is the intended mechanism.[3][4] |
| PI3Kγ | 249 | Off-Target | ~16-fold less potent than against PI3Kα.[3][4] |
| PI3Kδ | 262 | Off-Target | ~17-fold less potent than against PI3Kα.[3][4] |
| PI3Kβ | 1,143 | Off-Target | Significantly less potent; ~73-fold weaker than PI3Kα.[3][4] |
Troubleshooting Guides
Issue 1: Unexpected Cell Survival or Resistance to this compound In Vitro
Possible Cause: Activation of a compensatory signaling pathway. Prolonged inhibition of the PI3K/mTOR pathway can cause a feedback response, leading to the activation of other pro-survival signals.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is effectively inhibiting its primary targets in your cell model. Perform a Western blot to check the phosphorylation status of downstream effectors like Akt (at Ser473 and Thr308) and S6 ribosomal protein (at Ser235/236). A significant reduction in phosphorylation indicates successful on-target activity.
-
Assess Compensatory Pathways: If target engagement is confirmed, investigate known resistance pathways.
-
HER2/mGluR1 Axis (especially in PTEN wild-type models): Probe for total and phosphorylated levels of HER2 via Western blot.[9]
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MAPK Pathway: Check the phosphorylation status of ERK1/2 as a marker for MAPK pathway activation.
-
PIM/RSK Kinases: Evaluate the expression levels of PIM1, RSK3, and RSK4.[11][12]
-
-
Consider Combination Treatment: If a compensatory pathway is identified, consider a combination experiment. For example, if HER2 is upregulated, co-administering a HER2 inhibitor with this compound may restore sensitivity.[9]
Caption: Workflow for troubleshooting in vitro resistance to this compound.
Issue 2: Discrepancy in Apoptotic Response to this compound
Possible Cause: The TP53 status of the cell line. This compound can induce apoptosis through a TP53-dependent mechanism.[6][7] Cell lines with mutated or null TP53 may be less sensitive to this pro-apoptotic effect.
Troubleshooting Steps:
-
Verify TP53 Status: Confirm the TP53 mutational status of your cell lines through sequencing or by checking a reliable database (e.g., ATCC, COSMIC).
-
Assess TP53 Pathway Activation: In wild-type TP53 cells treated with this compound, perform a Western blot to analyze the expression of key proteins in the TP53 pathway.
-
Compare Cell Viability: Directly compare the IC50 values or apoptosis rates (e.g., via Annexin V staining) between TP53 wild-type and TP53 mutant cell lines after this compound treatment. A significant difference will suggest that the TP53 pathway is a key determinant of the response.
Caption: this compound's unexpected induction of TP53-mediated apoptosis.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase. Specific components like the substrate and buffer conditions should be optimized for the kinase of interest.
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).
-
ATP/MgCl₂ Mix: Prepare a 2x stock solution to a final concentration of 10 mM MgCl₂ and 100 µM ATP.[18]
-
This compound Stock: Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and create a serial dilution series.
-
Recombinant Kinase and Substrate: Dilute the kinase and its specific substrate in kinase buffer to desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of serially diluted this compound to each well. Include DMSO-only wells as a negative control.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of the 2x ATP/MgCl₂ mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding an equal volume of a stop solution (e.g., containing EDTA) or by adding 6x SDS-PAGE loading dye for Western blot analysis.[18]
-
Detect substrate phosphorylation. This can be done using various methods:
-
Radiometric Assay: Using γ-³²P-ATP and measuring incorporation into the substrate.
-
Luminescence-based Assay: Using a commercial kit that measures the amount of ATP remaining after the reaction (e.g., ADP-Glo).
-
Western Blot: Using a phospho-specific antibody against the substrate.
-
-
-
Data Analysis:
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Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
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Plot the inhibition data against the log of the inhibitor concentration and fit the curve using non-linear regression to determine the IC50 value.
-
References
- 1. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. JCI - RSK3/4 mediate resistance to PI3K pathway inhibitors in breast cancer [jci.org]
- 13. mdpi.com [mdpi.com]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. Higher risk of infections with PI3K-AKT-mTOR pathway inhibitors in patients with advanced solid tumors on Phase I clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro kinase assay [protocols.io]
Technical Support Center: DS-7423 In Vitro Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the dual PI3K/mTOR inhibitor, DS-7423. Our goal is to help you achieve consistent and reliable results in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, small-molecule inhibitor that dually targets Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] By inhibiting both PI3K and mTOR kinases, this compound can lead to the suppression of tumor cell growth and the induction of apoptosis in cancer cells where the PI3K/mTOR pathway is activated.[1][2]
Q2: What is the selectivity profile of this compound against different PI3K isoforms?
This compound exhibits the highest potency against PI3Kα.[3][4][5][6] Its inhibitory activity against other class I PI3K isoforms is significantly lower.[3][4][5][7]
Q3: In which types of cancer cell lines has this compound shown potent anti-tumor activity?
This compound has demonstrated significant anti-tumor effects in various cancer cell lines, particularly in ovarian clear cell adenocarcinoma (OCCA).[3][7] Studies have reported IC50 values of less than 75 nM across a panel of nine OCCA cell lines, irrespective of their PIK3CA mutation status.[3][5][7]
Q4: How does this compound induce apoptosis?
In cancer cells with wild-type TP53, this compound treatment has been shown to increase the phosphorylation of TP53 at Ser46.[3] This leads to the induction of genes that mediate TP53-dependent apoptosis, such as TP53AIP1 and PUMA.[3][4][5]
Quantitative Data Summary
For ease of reference and experimental planning, the following tables summarize key quantitative data for this compound.
Table 1: IC50 Values of this compound against PI3K Isoforms and mTOR
| Target | IC50 (nM) |
|---|---|
| PI3Kα | 15.6[3][4][6][7] |
| PI3Kβ | 1,143[3][4][6][7] |
| PI3Kγ | 249[3][4][6][7] |
| PI3Kδ | 262[3][4][6][7] |
Table 2: Reported IC50 Values of this compound in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines
| Cell Line | PIK3CA Mutation Status | IC50 (nM) |
|---|
| Panel of 9 OCCA Lines | Various | < 75[3][5][6][7] |
Visualized Pathways and Workflows
Caption: PI3K/mTOR signaling pathway with this compound inhibition points.
Troubleshooting Guide
Q1: My IC50 value for this compound is significantly higher than what is reported in the literature. What are the potential causes?
Several factors can contribute to this discrepancy. Consider the following:
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Compound Integrity: Ensure the this compound powder was stored correctly (as per the manufacturer's instructions) and that the DMSO stock solution is fresh. Repeated freeze-thaw cycles can degrade the compound.
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Cell Line Authenticity and Passage Number: Verify the identity of your cell line using short tandem repeat (STR) profiling. High-passage number cell lines can exhibit altered signaling and drug sensitivity.
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Assay Conditions:
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Cell Seeding Density: Inconsistent cell numbers can drastically affect results. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound or activate parallel survival pathways. Consider reducing the serum concentration during drug treatment, but be aware this can also affect cell health.
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ATP Concentration (for kinase assays): In cell-free kinase assays, the concentration of ATP can significantly impact the apparent IC50 value of an ATP-competitive inhibitor.[8]
-
-
Drug Incubation Time: Ensure the incubation time is sufficient for the drug to exert its effect. For proliferation assays, 72 hours is a common starting point.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Q2: I'm not observing the expected decrease in phosphorylation of AKT (Ser473) or S6 kinase in my Western blots after this compound treatment. Why might this be?
-
Insufficient Drug Concentration or Time: You may need to perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the pathway in your specific cell line. Phosphorylation events can be transient. This compound has been shown to suppress phosphorylation of AKT and S6 at doses of 39–156 nM and higher.[5][7][9]
-
Rapid Pathway Reactivation: Feedback loops can lead to the reactivation of signaling pathways. For instance, mTORC1 inhibition can sometimes lead to a feedback activation of PI3K signaling.
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Antibody Quality: Ensure your primary antibodies for p-AKT, p-S6, and their total protein counterparts are validated and working correctly. Run positive and negative controls if possible.
-
Lysate Preparation: Use phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the preparation process.
Q3: My experimental replicates show high variability. How can I improve consistency?
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound and seeding cells. Use calibrated pipettes.
-
Cell Plating Uniformity: Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS. Ensure even cell distribution when seeding by gently swirling the plate.
-
Reagent Preparation: Prepare master mixes for drug dilutions and other reagents to minimize well-to-well variation.[10]
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in growth medium. The final concentrations should bracket the expected IC50 value (e.g., 1 nM to 2500 nM). Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol outlines the steps to detect changes in protein phosphorylation following this compound treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an 8-12% SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: General experimental workflow for in vitro analysis of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound |CAS:1222104-37-1 Probechem Biochemicals [probechem.com]
- 7. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro kinase assay [protocols.io]
Technical Support Center: DS-7423 and Feedback Loop Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of DS-7423, a dual PI3K/mTOR inhibitor. The focus is on understanding and investigating the activation of feedback signaling pathways, a critical aspect of acquired resistance to this class of drugs.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments investigating feedback loop activation following this compound treatment.
| Problem | Possible Cause | Suggested Solution |
| No observable feedback activation (e.g., no increase in p-AKT or p-ERK after initial inhibition). | 1. Suboptimal this compound concentration: The concentration may be too high, leading to broad cellular toxicity, or too low to effectively inhibit the primary pathway and induce feedback. 2. Incorrect time course: Feedback activation is a dynamic process. The selected time points for analysis may be too early or too late to capture the peak response. 3. Cell line-specific differences: The specific feedback mechanisms can vary significantly between different cancer cell lines, depending on their genetic background (e.g., PTEN status).[1][2] 4. Low protein expression: The baseline expression of the feedback pathway components (e.g., specific receptor tyrosine kinases) may be too low to detect an increase. | 1. Perform a dose-response experiment: Treat cells with a range of this compound concentrations (e.g., from 10 nM to 10 µM) to determine the optimal concentration that inhibits the PI3K/mTOR pathway without causing excessive cell death.[3] 2. Conduct a time-course experiment: Analyze protein lysates at multiple time points (e.g., 2, 6, 12, 24, and 48 hours) after this compound treatment to identify the window of feedback activation. Some feedback, like AKT re-phosphorylation, can occur after long-term inhibition.[4] 3. Characterize your cell line: Ensure you are aware of the mutational status of key genes in the PI3K pathway (e.g., PIK3CA, PTEN) for your chosen cell line, as this will influence the expected feedback loops.[1][2] 4. Use a more sensitive detection method or enrich for your protein of interest: Consider immunoprecipitation prior to western blotting if the target protein is of low abundance. |
| Inconsistent phosphorylation signals for feedback markers. | 1. Issues with sample preparation: Inadequate lysis buffer, insufficient phosphatase and protease inhibitors, or variability in protein quantification can all lead to inconsistent results. 2. Antibody-related problems: The primary antibody may not be specific or sensitive enough, or the secondary antibody may be generating non-specific bands. 3. Cell culture conditions: Factors such as cell confluence, serum starvation conditions, and passage number can influence signaling pathways. | 1. Optimize your lysis protocol: Use a robust lysis buffer (e.g., RIPA buffer) supplemented with fresh phosphatase and protease inhibitors. Ensure accurate protein quantification using a reliable method (e.g., BCA assay). 2. Validate your antibodies: Use positive and negative controls to confirm the specificity of your antibodies. For phospho-specific antibodies, it is crucial to also probe for the total protein to normalize the signal.[5] 3. Standardize cell culture procedures: Ensure consistent cell seeding densities, serum starvation times, and use cells within a similar passage number range for all experiments. |
| Difficulty interpreting upregulation of Receptor Tyrosine Kinases (RTKs). | 1. Transcriptional vs. post-transcriptional regulation: An increase in RTK protein levels may not always correlate with an increase in mRNA levels. 2. Multiple RTKs are upregulated: Inhibition of the PI3K/mTOR pathway can lead to the upregulation of several RTKs simultaneously, making it difficult to pinpoint the primary driver of resistance.[6] | 1. Perform both qPCR and Western blotting: This will allow you to determine if the upregulation is occurring at the transcriptional or post-transcriptional level. 2. Use a Receptor Tyrosine Kinase (RTK) array: This can provide a broader overview of which RTKs are being activated in response to this compound treatment.[7] Subsequently, you can use specific inhibitors for the identified RTKs in combination with this compound to assess their role in the feedback loop. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, dual inhibitor that targets both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[8][9] By inhibiting these two key kinases in the PI3K/mTOR signaling pathway, this compound can block cell growth, proliferation, and survival in cancer cells where this pathway is aberrantly activated.[8][9]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the specific isoform of PI3K and the kinase being targeted.
| Target | IC50 (nM) |
| PI3Kα | 15.6[6][10] |
| PI3Kβ | 1,143[10] |
| PI3Kγ | 249[10] |
| PI3Kδ | 262[10] |
| mTOR | 34.9[6][10] |
Q3: Why is it important to study feedback loops when using this compound?
A3: The PI3K/mTOR pathway is regulated by a complex network of negative feedback loops.[11][12] When this pathway is inhibited by drugs like this compound, these feedback mechanisms can be disrupted, leading to the compensatory activation of other pro-survival signaling pathways, such as the MAPK/ERK pathway or the upregulation of receptor tyrosine kinases (RTKs).[11][12][13] This feedback activation is a major mechanism of acquired resistance to PI3K/mTOR inhibitors.[11][13] Understanding the specific feedback loops in your experimental system is crucial for designing effective combination therapies.
Q4: What are the most common feedback pathways activated after this compound treatment?
A4: The most frequently observed feedback mechanisms include:
-
Activation of the MAPK/ERK pathway: Inhibition of mTORC1 can relieve its negative feedback on upstream signaling, leading to the activation of the Ras/Raf/MEK/ERK pathway.[11][12]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of AKT can lead to the activation of FOXO transcription factors, which in turn drive the expression of various RTKs like HER3, IGF-1R, and insulin receptor.[6][11][13]
-
Re-activation of AKT: Long-term treatment with PI3K/mTOR inhibitors can sometimes lead to the re-phosphorylation and re-activation of AKT through various mechanisms, including feedback from other kinases.[4]
-
Specific feedback loops in certain contexts: For example, in PTEN wild-type prostate cancer models, this compound treatment can induce a positive feedback loop involving PSMA, mGluR1, and HER2.[1][2][3]
Q5: How can I experimentally confirm the activation of a feedback loop?
A5: A combination of molecular biology techniques is typically used:
-
Western Blotting: This is the most common method to detect changes in the phosphorylation status of key signaling proteins, such as an increase in p-ERK or p-AKT (at different time points), and the upregulation of total RTK protein levels.[11]
-
Quantitative PCR (qPCR): This technique is used to measure changes in the mRNA levels of genes encoding RTKs or other feedback pathway components, providing insight into whether the upregulation is transcriptionally regulated.[6]
-
Kinase Activity Assays: These assays can be used to directly measure the enzymatic activity of kinases involved in the feedback loop.
-
Combination Treatment Studies: To functionally validate the role of a feedback pathway in conferring resistance, you can combine this compound with an inhibitor of the suspected feedback pathway (e.g., a MEK inhibitor or an RTK inhibitor) and assess for synergistic effects on cell viability or tumor growth.[1][2]
Signaling Pathways and Experimental Workflows
To aid in the visualization of the complex signaling events and experimental designs discussed, the following diagrams are provided.
Caption: PI3K/mTOR pathway and key feedback loops activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. pnas.org [pnas.org]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: The Impact of PTEN Status on DS-7423 Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the efficacy of DS-7423, a dual PI3K/mTOR inhibitor, in relation to the PTEN status of their cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? this compound is a potent, orally available small molecule inhibitor that targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By inhibiting these two key nodes, this compound is designed to block the entire PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.
Q2: What is the role of PTEN in the PI3K/AKT/mTOR pathway? PTEN (Phosphatase and Tensin Homolog) is a tumor suppressor protein. Its primary function is to act as a phosphatase, removing a phosphate group from phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action converts PIP3 back to phosphatidylinositol (4,5)-bisphosphate (PIP2), effectively shutting down the downstream signaling cascade that leads to the activation of AKT and mTOR. Loss or inactivation of PTEN results in the accumulation of PIP3 and constitutive activation of the pathway, promoting uncontrolled cell growth.[1]
Q3: What is the expected impact of PTEN status on this compound efficacy? Theoretically, cancer cells with PTEN loss (PTEN-null) are highly dependent on the PI3K/AKT/mTOR pathway for survival.[1] Therefore, it is expected that these cells would be highly sensitive to a dual PI3K/mTOR inhibitor like this compound. Conversely, cells with functional, wild-type PTEN (PTEN-wt) might be presumed to be less sensitive as the pathway is not constitutively active. However, experimental evidence reveals a more complex and often counterintuitive reality.
Q4: Why are my PTEN-wild-type (PTEN-wt) prostate cancer cells showing resistance to this compound? This is a documented and significant mechanism of resistance. In PTEN-wt prostate cancer models (e.g., CWR22 and 22RV1 cell lines), treatment with this compound induces a feedback loop that allows the cells to overcome the PI3K/mTOR blockade.[2][3] This resistance is driven by the upregulation of the tyrosine kinase receptor HER2, metabotropic glutamate receptor 1 (mGluR1), and prostate-specific membrane antigen (PSMA).[2][4] These three components enhance each other in a positive feedback mechanism, reactivating survival signaling and reducing the efficacy of this compound.[3][5]
Q5: What resistance mechanisms have been observed in PTEN-mutant or PTEN-null models treated with this compound? While PTEN-null cells are generally more reliant on the PI3K pathway, they can also develop resistance. In PTEN-mutant prostate cancer cells (e.g., LNCaP), treatment with this compound has been shown to cause an upregulation of the Androgen Receptor (AR) and HER3.[2][4][6] Additionally, PTEN-deficient tumors may develop resistance by shifting their dependency to specific PI3K isoforms, such as p110β, which may not be fully inhibited by all pan-PI3K inhibitors.[7]
Troubleshooting Experimental Results
Issue 1: My PTEN-wild-type cells are not responding to this compound treatment.
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Possible Cause: Your cells are likely activating the HER2/mGluR1/PSMA resistance feedback loop.[3]
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Troubleshooting Steps:
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Confirm Upregulation: Use Western blot or qRT-PCR to check the expression levels of HER2, mGluR1 (gene name GRM1), and PSMA in your this compound-treated cells compared to vehicle-treated controls.[3]
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Test Combination Therapy: The most effective way to overcome this resistance is through combination therapy. Perform a clonogenic survival assay or a cell viability assay combining this compound with either a HER2 inhibitor (e.g., lapatinib) or an mGluR1 inhibitor.[2][4] This combination has been shown to synergistically decrease cell survival and reduce tumor growth.[2]
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Issue 2: The anti-tumor effect of this compound in my PTEN-null xenograft model is less than expected.
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Possible Cause 1: The tumor may be upregulating compensatory signaling pathways, such as the Androgen Receptor (AR) or HER3 pathways.[6]
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Troubleshooting Steps 1:
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Analyze post-treatment tumor tissue via Western blot or immunohistochemistry for increased expression of AR and HER3.
-
Consider combination therapies targeting these upregulated proteins if they are present.
-
-
Possible Cause 2: The cancer cells may have a specific dependency on the p110β isoform of PI3K, which can mediate resistance in PTEN-deficient contexts.[7][8]
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Troubleshooting Steps 2:
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Confirm that this compound effectively inhibits p-AKT (a downstream marker of PI3K activity) in your model.
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If p-AKT levels remain high, it may indicate isoform-specific resistance. While this compound is a pan-PI3K inhibitor, evaluating the efficacy of a specific p110β inhibitor could provide mechanistic insight.
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Data Presentation
Table 1: Summary of Cellular Responses to this compound by PTEN Status in Prostate Cancer Models
| PTEN Status | Cell Line Examples | Observed Response to Single-Agent this compound | Key Resistance Mechanism | Recommended Combination Therapy |
| Wild-Type | CWR22, 22RV1 | Acquired Resistance | Upregulation of HER2, mGluR1, and PSMA in a positive feedback loop.[2][3] | This compound + HER2 Inhibitor (e.g., Lapatinib) OR this compound + mGluR1 Inhibitor.[4] |
| Mutant/Null | LNCaP, PC3 | Variable Sensitivity / Acquired Resistance | Upregulation of Androgen Receptor (AR) and HER3.[4][6] | Further investigation needed; may involve AR or HER3 antagonists. |
Table 2: Quantitative Upregulation of Resistance Markers in PTEN-wt Cells Treated with this compound
| Cell Line | Protein/Gene | Fold Increase Upon this compound Treatment | Citation |
| CWR22 | HER2 | 4.5-fold | [6] |
| PSMA | 3.4-fold | [6] | |
| 22RV1 | HER2 | 7.3-fold | [6] |
| PSMA | 5.6-fold | [6] |
Experimental Protocols
Protocol 1: Western Blot for HER2 and p-AKT Expression
This protocol is for assessing the protein levels of key markers in the PI3K pathway and resistance mechanisms.
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Cell Lysis:
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Treat cells with this compound or vehicle control for the desired time (e.g., 48 hours).
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Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
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-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
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-
Gel Electrophoresis:
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Load equal amounts of protein (e.g., 20-50 µg) from each sample onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).[9]
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Run the gel until adequate separation of proteins is achieved.
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-
Protein Transfer:
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Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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-
Blocking and Antibody Incubation:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies (e.g., anti-HER2, anti-phospho-AKT Ser473, anti-total-AKT, anti-GAPDH) overnight at 4°C.
-
-
Secondary Antibody and Detection:
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Wash the membrane with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash again and apply an enhanced chemiluminescence (ECL) substrate.
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Visualize the protein bands using a chemiluminescence imaging system.
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Protocol 2: Clonogenic Survival Assay for Combination Therapy
This assay determines the ability of single cells to form colonies after treatment, measuring long-term cell survival.[10][11]
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Cell Plating:
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Harvest a single-cell suspension using trypsin.
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Count the cells accurately using a hemocytometer.
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Plate a low, predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
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Treatment:
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Allow cells to attach for 18-24 hours.
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Treat the cells with the following conditions (in triplicate): Vehicle Control, this compound alone, HER2/mGluR1 inhibitor alone, and the combination of this compound and the second inhibitor.
-
-
Incubation:
-
Incubate the plates for 7-14 days in a 37°C, 5% CO2 incubator.[12] Do not disturb the plates. Monitor for colony formation every few days.
-
-
Fixing and Staining:
-
When colonies in the control wells are visible and contain at least 50 cells, remove the media.[10]
-
Gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (e.g., for 5-10 minutes).[13]
-
Remove the fixation solution and stain with 0.5% crystal violet solution for at least 2 hours.[13]
-
-
Counting and Analysis:
-
Gently rinse the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
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Calculate the Surviving Fraction for each treatment relative to the vehicle control and compare the effects of single agents versus the combination.
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Mandatory Visualizations
References
- 1. Reduced PTEN expression in breast cancer cells confers susceptibility to inhibitors of the PI3 kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. PTEN-deficient cancers depend on PIK3CB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking PI3K p110β Attenuates Development of PTEN-Deficient Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 12. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Head-to-Head Comparison of DS-7423 and Rapamycin in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology drug development. This guide provides a detailed comparison of two key inhibitors targeting this pathway: DS-7423, a novel dual PI3K/mTOR inhibitor, and rapamycin, a well-established mTORC1 inhibitor. We present a comprehensive analysis of their efficacy, mechanism of action, and supporting experimental data to inform preclinical research and development decisions.
At a Glance: Key Efficacy Data
A direct comparison of this compound and rapamycin in preclinical models of ovarian clear cell adenocarcinoma (OCCA) demonstrates the superior potency of the dual PI3K/mTOR inhibitor.
| Parameter | This compound | Rapamycin | Cell Lines Tested | Reference |
| In Vitro Efficacy (IC50) | ||||
| Cell Proliferation | 20-75 nM | IC50 not reached in 5 out of 9 cell lines at concentrations up to 2,560 nM | Ovarian Clear Cell Adenocarcinoma (OCCA) cell lines (OVMANA, SKOV3, OVTOKO, JHOC-7, RMG-I, etc.) | [1] |
| In Vivo Efficacy | ||||
| Tumor Growth Suppression | Dose-dependent suppression of OCCA xenograft growth. More effective in tumors with high basal levels of p-Akt. | Less effective than this compound in suppressing tumor growth. | Ovarian Clear Cell Adenocarcinoma (OCCA) xenograft models (TOV-21G, RMG-I, ES-2) | [1] |
Delving Deeper: Mechanism of Action and Signaling Pathways
This compound and rapamycin exhibit distinct mechanisms of action within the PI3K/Akt/mTOR pathway, leading to different downstream effects and overall efficacy.
Rapamycin is an allosteric inhibitor of mTOR complex 1 (mTORC1). It binds to FKBP12, and this complex then binds to the FRB domain of mTOR, inhibiting its kinase activity. This leads to the dephosphorylation of downstream mTORC1 substrates like S6 kinase (S6K) and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell cycle arrest. However, rapamycin does not directly inhibit mTOR complex 2 (mTORC2), which can lead to a feedback activation of Akt, a key survival kinase.
This compound , in contrast, is an ATP-competitive inhibitor that targets the kinase domains of both PI3K and mTOR (both mTORC1 and mTORC2). This dual inhibition not only blocks the downstream effects of mTORC1 but also prevents the feedback activation of Akt by inhibiting both PI3K and mTORC2. This comprehensive blockade of the PI3K/Akt/mTOR pathway is believed to contribute to its enhanced anti-tumor activity compared to rapamycin.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
In Vitro Cell Proliferation (MTT) Assay
This protocol is used to assess the dose-dependent effect of this compound and rapamycin on the proliferation of cancer cell lines.
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Cell Seeding: Plate cells in 96-well plates at a density of 3,000 to 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound or rapamycin (e.g., 0 to 2,500 nM) and incubate for 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using non-linear regression.
Western Blot Analysis
This protocol is used to determine the effect of this compound and rapamycin on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Lysis: Treat cells with the desired concentrations of this compound or rapamycin for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of this compound and rapamycin in a mouse model.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 OCCA cells (e.g., TOV-21G) into the flank of female nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Drug Administration: Randomize the mice into treatment groups and administer this compound (e.g., 3, 6, 12 mg/kg), rapamycin (e.g., 4 mg/kg), or vehicle control orally, once daily.
-
Tumor Measurement: Measure the tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups.
Conclusion
The available preclinical data strongly indicate that this compound, a dual PI3K/mTOR inhibitor, demonstrates superior anti-proliferative efficacy compared to the mTORC1 inhibitor rapamycin in ovarian clear cell adenocarcinoma models. This enhanced efficacy is attributed to its comprehensive inhibition of the PI3K/Akt/mTOR signaling pathway, which prevents the feedback activation of Akt often observed with rapamycin treatment. For researchers and drug development professionals, this compound represents a promising therapeutic strategy that warrants further investigation in various oncology settings. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other targeted therapies.
References
Combination Therapy of DS-7423 and mGluR1 Inhibitors: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the strategic combination of agents to overcome resistance and enhance efficacy is a paramount area of investigation. This guide provides a comprehensive comparison of the dual PI3K/mTOR inhibitor, DS-7423, and metabotropic glutamate receptor 1 (mGluR1) inhibitors, with a focus on the scientific rationale and supporting experimental data for their combination, particularly in the context of PTEN wild-type prostate cancer.
Executive Summary
This compound is an orally bioavailable inhibitor of both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently hyperactivated in cancer.[1][2] mGluR1, a G-protein coupled receptor typically associated with neuronal signaling, has emerged as a relevant target in oncology, with its signaling implicated in cancer cell proliferation and survival.[3][4][5] Preclinical evidence has revealed a compelling synergy between this compound and mGluR1 inhibitors. Treatment with this compound can induce an adaptive response in cancer cells, leading to the upregulation of mGluR1. This upregulation presents a vulnerability that can be exploited by the co-administration of an mGluR1 inhibitor, resulting in enhanced anti-tumor activity.[6][7] This guide will delve into the mechanisms of action, present the available quantitative data on their combined efficacy, and provide detailed experimental protocols for the key assays cited.
Mechanism of Action: A Two-Pronged Attack
The combination of this compound and an mGluR1 inhibitor leverages a dual blockade of critical cancer signaling pathways.
This compound: As a dual inhibitor, this compound targets two key nodes in the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][9][10][11][12] By inhibiting both PI3K and mTOR, this compound can lead to tumor cell apoptosis and a halt in growth.[1]
mGluR1 Inhibitors: Extracellular glutamate can activate mGluR1 on cancer cells, triggering downstream signaling cascades, including the MAPK and PI3K pathways, that promote cell proliferation and survival.[5] mGluR1 inhibitors block this activation, thereby dampening these pro-tumorigenic signals.[13]
The Synergy: In PTEN wild-type prostate cancer cells, inhibition of the PI3K/mTOR pathway by this compound leads to a compensatory upregulation of mGluR1. This creates a dependency on the glutamate signaling pathway for survival. The concurrent inhibition of mGluR1 negates this escape mechanism, leading to a more profound anti-cancer effect.[6][7]
Signaling Pathways and Experimental Workflow
The interplay between the PI3K/mTOR pathway and mGluR1 signaling is crucial to understanding the rationale for this combination therapy.
Caption: Combined inhibition of PI3K/mTOR by this compound and mGluR1.
The following diagram illustrates a typical experimental workflow to evaluate the efficacy of this combination therapy.
Caption: A typical workflow for evaluating combination therapy.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its combination with mGluR1 inhibitors.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) for this compound | Reference |
| Ovarian Clear Cell Adenocarcinoma (Multiple) | Ovarian Cancer | <75 | [14] |
| PIK3CA-mutant cells | Various | Preferential Growth Inhibition | [15] |
| PTEN-deficient cells | Various | Preferential Growth Inhibition | [15] |
Table 2: In Vivo Efficacy of this compound and mGluR1 Inhibitor Combination
| Cancer Model | Treatment Group | Outcome | Reference |
| PTEN wild-type prostate cancer xenograft | This compound + mGluR1 inhibitor | Decreased tumor growth | [6][7] |
| PTEN wild-type prostate cancer xenograft | This compound monotherapy | Upregulation of mGluR1 | [6][7] |
| Ovarian Clear Cell Adenocarcinoma xenograft | This compound monotherapy | Dose-dependent tumor growth suppression | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound and mGluR1 inhibitor combination therapy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, an mGluR1 inhibitor, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
-
Cell Lysis: Treat cells with the respective inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-p-S6, anti-mGluR1, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (vehicle, this compound, mGluR1 inhibitor, combination).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage for this compound) at the predetermined doses and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Alternatives and Comparative Assessment
While the combination of this compound and mGluR1 inhibitors shows promise, it is important to consider alternative therapeutic strategies for cancers with PI3K/mTOR pathway activation.
-
Other PI3K/mTOR inhibitors: A variety of PI3K, mTOR, and dual PI3K/mTOR inhibitors are in clinical development or approved for specific indications.[8] The choice of inhibitor may depend on the specific genetic alterations of the tumor.
-
Combination with other targeted agents: In PTEN-mutant prostate cancer, for instance, upregulation of the androgen receptor and HER3 is observed in response to this compound, suggesting different combination strategies for that context.[6][7]
-
Immunotherapy: The tumor microenvironment and immune landscape can influence the response to targeted therapies. Combining PI3K/mTOR inhibitors with immune checkpoint inhibitors is an area of active research.
The key advantage of the this compound and mGluR1 inhibitor combination appears to be its specific efficacy in PTEN wild-type tumors that develop a dependency on glutamate signaling as a resistance mechanism to PI3K/mTOR inhibition.
Conclusion
The combination of the dual PI3K/mTOR inhibitor this compound with an mGluR1 inhibitor represents a rational and promising therapeutic strategy, particularly for PTEN wild-type cancers that exhibit adaptive upregulation of mGluR1 signaling. The preclinical data strongly support the synergistic anti-tumor effects of this combination. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this approach in a clinical setting. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring and advancing this innovative combination therapy.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Glutamate and its receptors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. What are mGluR1 antagonists and how do they work? [synapse.patsnap.com]
- 14. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of the Dual PI3K/mTOR Inhibitor DS-7423 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DS-7423, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, with other selective PI3K/mTOR inhibitors.[1][2] We present available experimental data to support the validation of its target engagement in cellular contexts.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3] this compound is a potent inhibitor of this pathway, targeting both PI3K and mTOR kinases, which can lead to the induction of apoptosis and inhibition of tumor cell growth.[1][2]
The PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the key components of the PI3K/AKT/mTOR signaling pathway and the points of inhibition by dual PI3K/mTOR inhibitors like this compound.
Comparative Analysis of PI3K/mTOR Inhibitors
Validating the target engagement of a drug in cells is crucial for understanding its mechanism of action and predicting its efficacy. For PI3K/mTOR inhibitors, this is often assessed by measuring the phosphorylation status of downstream effector proteins such as AKT and ribosomal protein S6 (S6). A reduction in the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6) indicates successful target engagement.
The following table summarizes the available in vitro potency data for this compound and two alternative PI3K/mTOR inhibitors, Copanlisib and Gedatolisib. It is important to note that this data is compiled from different studies and direct side-by-side comparisons in the same experimental setup are not publicly available.
| Compound | Target(s) | IC50 (nM) | Key Cellular Effects | Reference |
| This compound | PI3Kα / mTOR | 15.6 / 34.9 | Suppresses phosphorylation of AKT and S6. | [4] |
| Copanlisib | PI3Kα / PI3Kδ | 0.5 / 0.7 | Complete inhibition of PI3K-mediated AKT phosphorylation at 5 nM in ELT3 cells. | [5][6] |
| PI3Kβ / PI3Kγ | 3.7 / 6.4 | [5][6] | ||
| Gedatolisib | PI3Kα / mTOR | 0.4 / 1.6 | Prevents the phosphorylation of Akt at Thr308 with an IC50 of 8 nM in MDA-MB-361 cells. Rapidly inhibits Akt phosphorylation and reduces p70S6, p4EBP1, and pS6 levels. | [7][8] |
| PI3Kγ | 5.4 | [7] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency. The presented cellular effects are based on Western blot analyses from the cited studies.
Experimental Protocols for Validating Target Engagement
Several robust methods can be employed to validate the target engagement of PI3K/mTOR inhibitors in a cellular context. Below are detailed protocols for three key experimental approaches.
Western Blotting for Phospho-AKT and Phospho-S6
Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated forms.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor (e.g., this compound, Copanlisib, Gedatolisib) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
b. Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-AKT (e.g., Ser473), total AKT, phospho-S6 (e.g., Ser235/236), and total S6 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
d. Quantification:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal for each target to determine the relative level of phosphorylation.
In-Cell Western™ Assay
The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence-based technique performed in microplates, offering higher throughput than traditional Western blotting.[9]
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the inhibitor.
b. Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
c. Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies against the target proteins (e.g., phospho-AKT and a normalization protein like GAPDH or Tubulin) overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween 20.
-
Incubate the cells with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark.
d. Imaging and Analysis:
-
Wash the cells.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity for each well.
-
Normalize the target protein signal to the normalization protein signal to determine the relative protein levels.
Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful method to directly assess the binding of a drug to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[10][11]
a. Cell Treatment and Heating:
-
Treat cultured cells with the inhibitor or vehicle control.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
b. Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
c. Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (PI3K or mTOR) remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA or proximity extension assay (PEA).[12][13]
d. Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the drug indicates that the drug has bound to and stabilized the target protein, confirming target engagement.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a Western blot experiment to assess the inhibition of AKT and S6 phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 3. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. licorbio.com [licorbio.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Pathway Inhibition: DS-7423 vs. GDC-0941
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway: DS-7423 and GDC-0941 (Pictilisib). The information presented is collated from preclinical studies to support researchers in selecting the appropriate tool for their investigation of the PI3K/AKT/mTOR signaling cascade, a critical pathway in cancer cell growth, survival, and proliferation.
Mechanism of Action
This compound is a dual inhibitor, targeting both PI3K and the mammalian target of rapamycin (mTOR), a key downstream effector in the PI3K pathway.[1][2] This dual action allows for a more comprehensive blockade of the signaling cascade. This compound shows potent inhibition of PI3Kα and mTOR.[1][3]
GDC-0941 (Pictilisib) is a potent and selective pan-class I PI3K inhibitor, demonstrating strong inhibitory activity against all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). It functions as an ATP-competitive inhibitor, binding to the kinase domain of PI3K and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream signaling.
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro inhibitory activities of this compound and GDC-0941 against PI3K isoforms and a panel of cancer cell lines. It is important to note that the data presented are compiled from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: Inhibition of PI3K Isoforms (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| This compound | 15.6[1][3] | 1,143[1][3] | 249[1][3] | 262[1][3] | 34.9[1][3] |
| GDC-0941 | 3 | 33 | 75 | 3 | Not Active |
Table 2: Cell Proliferation Inhibition (IC50, nM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | GDC-0941 IC50 (nM) |
| OVISE | Ovarian Clear Cell Carcinoma | <75[3] | - |
| RMG-I | Ovarian Clear Cell Carcinoma | <75[3] | - |
| TOV-21G | Ovarian Clear Cell Carcinoma | <75[3] | - |
| ES-2 | Ovarian Clear Cell Carcinoma | <75[3] | - |
| JHOC-5 | Ovarian Clear Cell Carcinoma | <75[3] | - |
| JHOC-7 | Ovarian Clear Cell Carcinoma | <75[3] | - |
| JHOC-9 | Ovarian Clear Cell Carcinoma | <75[3] | - |
| OVMANA | Ovarian Clear Cell Carcinoma | <75[3] | - |
| OVSAYO | Ovarian Clear Cell Carcinoma | <75[3] | - |
Note: Specific IC50 values for GDC-0941 in a broad panel of cell lines are not available in the provided search results for a direct comparison in this table format.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and GDC-0941.
Caption: A generalized workflow for Western blot analysis of PI3K pathway proteins.
Caption: A typical workflow for determining cell viability using the MTT assay.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
PIP2 substrate
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Test compounds (this compound, GDC-0941) dissolved in DMSO
-
96-well assay plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, kinase buffer, and the diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Detect the kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence, which correlates with ADP production.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for PI3K Pathway Activation
Objective: To assess the effect of inhibitors on the phosphorylation status of key proteins in the PI3K pathway, such as AKT and S6 ribosomal protein.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (this compound, GDC-0941)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6, anti-total S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, GDC-0941, or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability (MTT) Assay
Objective: To determine the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds (this compound, GDC-0941)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, GDC-0941, or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and GDC-0941 are potent inhibitors of the PI3K pathway with distinct profiles. GDC-0941 is a pan-class I PI3K inhibitor, offering broad inhibition of this class of enzymes. In contrast, this compound provides a dual blockade of PI3Kα and mTOR, which may offer a more comprehensive shutdown of the pathway's downstream effects. The choice between these inhibitors will depend on the specific research question, the genetic background of the cancer model being studied, and whether targeting mTOR in addition to PI3K is desirable. The experimental protocols provided herein offer a starting point for the in-house evaluation of these compounds.
References
A Comparative Guide: The Synergistic Potential of Dual PI3K/mTOR Inhibition with Everolimus in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The combination of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors with the mTOR inhibitor everolimus represents a promising, albeit complex, strategy in oncology. While no direct clinical or preclinical studies have been published on the specific combination of DS-7423 and everolimus, extensive research into combining other dual PI3K/mTOR inhibitors or PI3K inhibitors with everolimus provides a strong rationale for its potential efficacy. This guide synthesizes the available data to offer a comparative overview of this therapeutic approach, its underlying mechanisms, and its performance against alternative treatments.
Rationale for Combination Therapy: Overcoming Resistance
Everolimus, an allosteric inhibitor of mTOR complex 1 (mTORC1), has demonstrated clinical activity in various cancers.[1][2][3][4] However, its efficacy can be limited by a feedback loop that leads to the activation of AKT, a key downstream effector of PI3K. This reactivation of a critical survival pathway can contribute to therapeutic resistance. The addition of a PI3K inhibitor is hypothesized to abrogate this compensatory AKT activation, leading to a more profound and durable inhibition of the PI3K/AKT/mTOR signaling cascade and potentially enhanced anti-tumor activity. This compound, as a dual inhibitor of both PI3K and mTOR, offers the potential for a more comprehensive blockade of this pathway.[5]
Preclinical Evidence: A Case Study in Uveal Melanoma
A preclinical study in uveal melanoma cell lines and patient-derived xenografts (PDXs) investigated the combination of the PI3K inhibitor GDC0941 (pictilisib) with everolimus. The study revealed a strong synergistic effect, leading to a significant increase in apoptosis and enhanced tumor growth inhibition compared to either agent alone.
Key Findings:
-
Synergistic Inhibition of Cell Viability: The combination of GDC0941 and everolimus resulted in a greater reduction in cell viability across multiple uveal melanoma cell lines than either drug individually.
-
Induction of Apoptosis: The combination treatment led to a marked increase in cleaved PARP, a marker of apoptosis, in synergistic cell line models.
-
In Vivo Efficacy: In a patient-derived xenograft model of uveal melanoma, the combination of GDC0941 and everolimus resulted in significant tumor growth inhibition compared to the control and single-agent treatment groups.
Clinical Evidence: A Phase Ib Study of Dactolisib and Everolimus
While direct clinical data for this compound with everolimus is unavailable, a phase Ib clinical trial (NCT01508104) evaluated the combination of another dual PI3K/mTOR inhibitor, dactolisib (BEZ235), with everolimus in patients with advanced solid malignancies. This study provides valuable insights into the potential safety and pharmacokinetic profile of such a combination.
Key Findings:
-
Tolerability: The combination of dactolisib and everolimus was associated with a range of toxicities, with the most common being fatigue, diarrhea, nausea, mucositis, and elevated liver enzymes.
-
Efficacy: The study reported limited efficacy, with no confirmed objective responses observed.
-
Pharmacokinetics: A significant drug-drug interaction was noted, with dactolisib increasing the systemic exposure of everolimus.
Comparison with Alternative Treatments
The choice of therapy for advanced cancers depends on the tumor type, prior treatments, and the patient's overall health. Below is a comparison of the dual PI3K/mTOR inhibitor and everolimus combination concept with established and emerging therapies for relevant cancer types.
Advanced Solid Tumors (Post-Progression)
| Treatment Modality | Mechanism of Action | Reported Efficacy (Examples) | Common Toxicities (Examples) |
| Dactolisib + Everolimus | Dual PI3K/mTOR inhibition + mTORC1 inhibition | No confirmed responses in a Phase Ib trial.[6][7] | Fatigue, diarrhea, nausea, mucositis, elevated liver enzymes.[6][7] |
| Chemotherapy (e.g., Taxanes, Platinum agents) | Cytotoxic; disrupts cell division | Varies by tumor type and line of therapy | Myelosuppression, neuropathy, nausea, fatigue |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab) | Blocks PD-1/PD-L1 to restore anti-tumor immunity | Varies by tumor type and biomarker status | Immune-related adverse events (e.g., colitis, pneumonitis, dermatitis) |
| Targeted Therapies (Varies by mutation) | Inhibits specific oncogenic drivers (e.g., EGFR, ALK, BRAF) | Can be highly effective in biomarker-selected populations | Varies by target (e.g., rash, diarrhea, cardiotoxicity) |
Metastatic Uveal Melanoma
| Treatment Modality | Mechanism of Action | Reported Efficacy (Examples) | Common Toxicities (Examples) |
| GDC0941 + Everolimus (Preclinical) | PI3K inhibition + mTORC1 inhibition | Significant tumor growth inhibition in PDX models. | Not applicable (preclinical) |
| Tebentafusp | Bispecific protein targeting gp100 on melanoma cells and CD3 on T cells | Improved overall survival compared to investigator's choice in HLA-A*02:01-positive patients. | Cytokine release syndrome, rash, pyrexia, pruritus. |
| Immune Checkpoint Inhibitors (e.g., Ipilimumab, Nivolumab) | CTLA-4 and PD-1 blockade | Limited efficacy as monotherapy; combination shows modest activity. | Immune-related adverse events. |
| Liver-Directed Therapies (e.g., Chemoembolization, Radioembolization) | Localized delivery of chemotherapy or radiation to liver metastases | Palliative; can control liver-dominant disease | Liver toxicity, fatigue, abdominal pain |
ER-Positive, HER2-Negative Breast Cancer (Post-Endocrine Therapy)
| Treatment Modality | Mechanism of Action | Reported Efficacy (Examples) | Common Toxicities (Examples) |
| Dual PI3K/mTORi + Everolimus (Conceptual) | Dual PI3K/mTOR inhibition + mTORC1 inhibition | Preclinical rationale for overcoming endocrine resistance | Expected to be similar to dactolisib + everolimus |
| Everolimus + Exemestane | mTORC1 inhibition + Aromatase inhibition | Improved progression-free survival compared to exemestane alone. | Stomatitis, rash, fatigue, hyperglycemia, pneumonitis. |
| CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) + Fulvestrant | Inhibit cell cycle progression | Significantly improved progression-free and overall survival. | Neutropenia, fatigue, nausea, diarrhea. |
| PI3Kα Inhibitor (Alpelisib) + Fulvestrant (for PIK3CA-mutated tumors) | Selective inhibition of PI3Kα | Improved progression-free survival in PIK3CA-mutated patients. | Hyperglycemia, rash, diarrhea. |
Experimental Protocols
In Vitro Synergy Assessment (Based on GDC0941 + Everolimus Study)
-
Cell Lines: A panel of human uveal melanoma cell lines was used.
-
Drug Treatment: Cells were treated with a dose matrix of GDC0941 and everolimus for 72 hours.
-
Viability Assay: Cell viability was assessed using a resazurin-based assay.
-
Synergy Calculation: The Bliss independence model was used to calculate synergy scores. A score greater than 10 was considered synergistic.
-
Apoptosis Assay: Apoptosis was measured by flow cytometry for Annexin V and Propidium Iodide staining and by western blot for cleaved PARP.
Phase Ib Clinical Trial Protocol (Based on Dactolisib + Everolimus Study)
-
Patient Population: Patients with advanced solid malignancies for whom standard therapy did not exist or was no longer effective.
-
Study Design: Open-label, dose-escalation study using a standard 3+3 design.
-
Treatment: Dactolisib was administered orally once daily and everolimus was administered orally once daily in 28-day cycles.
-
Dose Escalation: The dose of dactolisib was escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD).
-
Assessments: Safety was monitored continuously. Tumor responses were evaluated every 8 weeks using RECIST 1.1. Pharmacokinetic blood samples were collected at specified time points.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound acts by inhibiting both PI3K and mTOR, while everolimus specifically inhibits mTORC1. The combination aims for a more complete shutdown of this pathway.
Conclusion
The combination of a dual PI3K/mTOR inhibitor like this compound with everolimus holds a strong preclinical rationale for overcoming resistance to mTORC1 inhibition. However, clinical data from a similar combination suggest potential challenges with tolerability and limited efficacy in an unselected patient population. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy. Furthermore, a direct comparison of this compound in combination with everolimus against standard-of-care and other emerging therapies in well-designed clinical trials is necessary to establish its therapeutic value.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Everolimus - NCI [cancer.gov]
- 3. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 4. Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models. | Sigma-Aldrich [merckmillipore.com]
A Head-to-Head Comparison of Dual PI3K/mTOR Inhibitors: A Guide for Researchers
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors, which simultaneously block two key nodes in this pathway, have emerged as a promising class of anti-cancer agents. This guide provides a head-to-head comparison of prominent dual PI3K/mTOR inhibitors, presenting key preclinical data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
The PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a complex network that integrates signals from various growth factors and nutrients to control essential cellular processes. The following diagram illustrates the core components of this pathway and the points of inhibition by dual PI3K/mTOR inhibitors.
In Vitro Performance: A Comparative Analysis
The in vitro potency of dual PI3K/mTOR inhibitors is a key indicator of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several prominent inhibitors across a panel of cancer cell lines.
Table 1: Comparative IC50 Values (nM) of Dual PI3K/mTOR Inhibitors in Glioblastoma Cell Lines
| Inhibitor | U87MG (PTEN-mutant) |
| PF-04691502 | 90 - 170[1] |
| Gedatolisib (PF-05212384) | 30 - 60[1] |
| GDC-0980 (Apitolisib) | Time and dose-dependent cytotoxicity observed[2] |
| PI-103 | Effective inhibition of PI3K/mTOR signaling[3] |
Table 2: Comparative IC50 Values (nM) of Dual PI3K/mTOR Inhibitors in Breast Cancer Cell Lines
| Inhibitor | MDA-MB-231 (Triple-Negative) | MDA-MB-436 (Triple-Negative) | BT20 (Triple-Negative) | HCC1143 (Triple-Negative) |
| BEZ235 | >1000[4] | ~100[4] | >1000[4] | >1000[4] |
| GSK2126458 (Omipalisib) | ~100[4] | <10[4] | ~100[4] | ~100[4] |
| Gedatolisib | More potent than single-node inhibitors[5] | More potent than single-node inhibitors[5] | More potent than single-node inhibitors[5] | More potent than single-node inhibitors[5] |
Table 3: Comparative IC50 Values (nM) of Dual PI3K/mTOR Inhibitors in Lung Cancer Cell Lines
| Inhibitor | A549 (KRAS-mutant) | H460 (PIK3CA-mutant) |
| PI-103 | Effective growth inhibition[6] | More sensitive than A549[6] |
| Fisetin (dietary flavonoid) | Dose-dependent inhibition of PI3K/mTOR signaling[7] | Dose-dependent inhibition of PI3K/mTOR signaling[7] |
Table 4: Biochemical IC50/Ki Values (nM) for Select Dual PI3K/mTOR Inhibitors
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR |
| BEZ235 | 4[] | 75[] | 7[] | 5[] | 20.7[] |
| GDC-0980 (Apitolisib) | - | - | - | - | - |
| PF-04691502 | 1.8 (Ki)[9] | 2.1 (Ki)[9] | 1.6 (Ki)[9] | 1.9 (Ki)[9] | 16 (Ki)[9] |
| GSK2126458 (Omipalisib) | 0.04[9] | - | - | - | 0.18 (Ki, mTORC1)[9] |
| PI-103 | 2[9] | - | 15[9] | 3[9] | 5.7[9] |
| SN202 | 3.2[9] | - | - | 3.3[9] | 1.2[9] |
In Vivo Efficacy: Preclinical Xenograft Models
The anti-tumor activity of dual PI3K/mTOR inhibitors has been evaluated in various preclinical xenograft models. The following table summarizes key findings from these in vivo studies.
Table 5: Comparative In Vivo Efficacy of Dual PI3K/mTOR Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Key Efficacy Findings | Reported Toxicity |
| BEZ235 | N87 Gastric Cancer Xenograft | 20 and 40 mg/kg, daily | Significant anti-tumor effect.[10] | Not specified. |
| BEZ235 | H460 NSCLC Xenograft | Not specified | Enhanced radiosensitivity.[11] | Not specified. |
| BEZ235 | Huh7R Hepatocellular Carcinoma Xenograft | Not specified | Inhibited tumor growth in combination with sorafenib.[12] | Not specified. |
| Gedatolisib | Ovarian Cancer Xenografts | 25 mg/kg/day, i.v. (intermittent) | Broad-spectrum tumor growth stasis.[13] | Not specified. |
| PF-04691502 | Ovarian Cancer Xenografts | 10 mg/kg/day, p.o. | Broad-spectrum tumor growth stasis.[13] | Not specified. |
| PF-04691502 | SKOV3 Ovarian & U87MG Glioblastoma Xenografts | Not specified | Dose-dependent tumor growth inhibition up to 70%.[14] | Generally well-tolerated.[14] |
| GDC-0980 (Apitolisib) | 786-O Renal Cancer Xenograft | 0.3, 3, and 10 mg/kg, single oral dose | Dose-dependent decrease in pAkt. | High incidence of grade 3-4 adverse effects in clinical trials. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
Western Blot Analysis for PI3K/mTOR Pathway Activation
This protocol outlines the steps for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Protocol:
-
Cell Lysis: Treat cells with dual PI3K/mTOR inhibitors at desired concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., AKT, S6K, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Cell Proliferation Assays (MTT/WST-1)
These colorimetric assays are used to assess the effect of inhibitors on cell viability and proliferation.
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: After 24 hours, treat the cells with a range of concentrations of the dual PI3K/mTOR inhibitor.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Caspase-3 Activity)
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the dual PI3K/mTOR inhibitor to induce apoptosis.
-
Cell Lysis: Lyse the cells using a provided lysis buffer.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to the cell lysate.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to an untreated control.
Proliferation Marker Staining (Ki67 Immunohistochemistry)
This protocol describes the staining of the proliferation marker Ki67 in tumor tissue sections.
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki67 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a DAB chromogen substrate.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Quantify the percentage of Ki67-positive cells by microscopic examination.
Conclusion
Dual PI3K/mTOR inhibitors represent a powerful class of targeted therapies with significant preclinical activity across a range of cancer types. This guide provides a comparative overview of several prominent inhibitors, highlighting differences in their in vitro potency and in vivo efficacy. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these agents. As the field continues to evolve, head-to-head comparisons will be crucial in identifying the most promising candidates for clinical development and ultimately, for improving patient outcomes.
References
- 1. | BioWorld [bioworld.com]
- 2. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K-Akt-mTOR Signaling in Glioblastoma by mTORC1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BEZ235 impairs gastric cancer growth by inhibition of PI3K/mTOR in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Retrospective Assessment of Translational Pharmacokinetic–Pharmacodynamic Modeling Performance: A Case Study with Apitolisib, a Dual PI3K/mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Activity of DS-7423 in New Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of DS-7423, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, with other relevant therapeutic alternatives. The information is supported by experimental data from preclinical studies to assist researchers in evaluating its potential in novel cancer models.
Introduction to this compound
This compound is an orally bioavailable small molecule that potently inhibits both PI3K and mTOR kinases, key components of a signaling pathway frequently dysregulated in cancer.[1][2] This dual inhibition is designed to overcome feedback loops that can limit the efficacy of single-target inhibitors. Activation of the PI3K/mTOR pathway is crucial for cell growth, proliferation, survival, and resistance to therapy, making it a prime target for cancer drug development.[1]
Mechanism of Action: The PI3K/mTOR Signaling Pathway
This compound exerts its anti-tumor effects by blocking the PI3K/AKT/mTOR signaling cascade. This pathway, when activated by growth factors, promotes cell survival and proliferation. This compound's dual inhibitory action on PI3K and mTOR leads to the suppression of downstream signaling, ultimately resulting in cell cycle arrest and apoptosis.[3]
Comparative In Vitro Anti-Tumor Activity
The following tables summarize the in vitro efficacy of this compound and other relevant PI3K/mTOR inhibitors across various cancer cell lines.
Table 1: Inhibitory Activity (IC50) of this compound against PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| PI3Kα | 15.6 |
| PI3Kβ | 1,143 |
| PI3Kγ | 249 |
| PI3Kδ | 262 |
| mTOR | 34.9 |
Table 2: Comparative Cell Proliferation Inhibition (IC50) of this compound and Rapamycin in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines
| Cell Line | This compound IC50 (nM) | Rapamycin IC50 (nM) |
| OVMANA | <75[4] | >2,560[4] |
| SKOV3 | <75[4] | >2,560[4] |
| OVTOKO | <75[4] | >2,560[4] |
| JHOC-7 | <75[4] | >2,560[4] |
| RMG-I | <75[4] | >2,560[4] |
| OVISE | 20-75[4] | >2,560[4] |
| TOV-21G | 20-75[4] | Not Reported |
| ES-2 | 20-75[4] | Not Reported |
| JHOC-9 | 20-75[4] | Not Reported |
Note: Direct comparative studies of this compound against other dual PI3K/mTOR inhibitors like gedatolisib, voxtalisib, dactolisib, and omipalisib in the same experimental setting are limited in publicly available literature. The following table presents data for these inhibitors from separate studies for contextual comparison.
Table 3: In Vitro Activity of Other Dual PI3K/mTOR Inhibitors in Various Cancer Models
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Gedatolisib | Breast Cancer | MCF7 | ~12 (GR50) | [Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models] |
| Voxtalisib | Glioblastoma | U87MG | Not Reported | [Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma] |
| Dactolisib (BEZ235) | Glioblastoma | U87 | 17 | [PI3K–mTOR Pathway Inhibition Exhibits Efficacy Against High-grade Glioma in Clinically Relevant Mouse Models] |
| Omipalisib (GSK2126458) | Various Solid Tumors | Not Specified | Not Reported | [First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies] |
In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models.
Table 4: In Vivo Efficacy of this compound in Ovarian Clear Cell Adenocarcinoma Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| TOV-21G | This compound | Oral, daily | Dose-dependent suppression | [4] |
| RMG-I | This compound | Oral, daily | Dose-dependent suppression | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound in new cancer models.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of PI3K/mTOR inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or comparator compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Western Blot Analysis
This protocol is for assessing the inhibition of the PI3K/mTOR signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound or comparator drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice a week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach the maximum allowed size.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-AKT and p-S6) or histological examination.
Conclusion
This compound demonstrates potent anti-tumor activity in preclinical models of ovarian clear cell adenocarcinoma, warranting further investigation in other cancer types. This guide provides the necessary information and protocols for researchers to validate the efficacy of this compound in new cancer models and compare its performance against other PI3K/mTOR pathway inhibitors. The provided data and methodologies will aid in the design of robust experiments to further elucidate the therapeutic potential of this dual inhibitor.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling DS-7423
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the potent dual PI3K/mTOR inhibitor, DS-7423. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment. As this compound is a potent investigational compound, all handling activities must be conducted with the utmost care and within a controlled setting.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its classification as a hazardous drug, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion. The following table outlines the required PPE for handling this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Dedicated, certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE). - Disposable, solid-front gown with tight-fitting cuffs. - Double-gloving with chemotherapy-rated gloves (ASTM D6978). Change outer gloves frequently. - NIOSH-approved N95 or higher respirator. - Full-face shield and safety glasses with side shields. - Disposable shoe covers. |
| Reconstitution and Dilution (Liquid Handling) | - Certified Class II Biological Safety Cabinet (BSC) or fume hood. - Disposable, solid-front gown with tight-fitting cuffs. - Double-gloving with chemotherapy-rated gloves. - Safety glasses with side shields. A face shield is recommended if there is a splash risk. - Disposable shoe covers. |
| General Laboratory Use | - Laboratory coat. - Single pair of nitrile gloves. - Safety glasses. |
Operational Plan: Safe Handling and Storage
2.1. Engineering Controls:
-
All handling of powdered this compound must be performed in a certified containment system, such as a Class II BSC or a CVE, to minimize aerosolization and exposure.
-
Liquid handling should be conducted in a BSC or a chemical fume hood.
2.2. Handling Procedures:
-
Weighing: Use a dedicated, contained balance. Tare a sealable container before adding the compound to avoid contamination of the balance.
-
Reconstitution: Slowly add the solvent to the vial containing this compound to avoid splashing. Ensure the vial is securely capped and vortex gently to dissolve.
-
General Handling: Always handle this compound as a potent compound. Avoid creating dust or aerosols. After handling, thoroughly decontaminate the work area and all equipment.
2.3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
For long-term storage, it is recommended to store the compound at -20°C.
-
Store in a designated, secure area for potent compounds, away from incompatible materials.
Disposal Plan
This compound and all contaminated materials must be disposed of as hazardous waste.
-
Solid Waste: All disposable PPE (gowns, gloves, shoe covers, respirator), contaminated wipes, and empty vials should be placed in a clearly labeled, sealed hazardous waste container designated for "Trace Chemotherapy Waste" or "Cytotoxic Waste."
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for chemotherapy waste.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated using a suitable deactivating agent, followed by cleaning with a detergent and then water.
Experimental Protocols: Inhibition of PI3K/mTOR Signaling
This compound is a potent inhibitor of both PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin). The following is a generalized workflow for an in vitro experiment to assess its activity.
Workflow for In Vitro Kinase Assay:
Workflow for determining the in vitro inhibitory activity of this compound.
Signaling Pathway
This compound dually inhibits the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
This compound inhibits the PI3K/mTOR signaling pathway at two key nodes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
